(1,1-Difluorospiro[2.3]hexan-5-yl)methanamine represents a high-value "exit vector" scaffold in modern medicinal chemistry. By incorporating the gem-difluorocyclopropane motif into a spiro[2.3]hexane system, this building block offers three distinct advantages over traditional piperidine or cyclohexyl spacers:
Conformational Restriction: The spiro-fusion locks the amine vector relative to the lipophilic core, reducing entropic penalties upon protein binding.
Metabolic Blocking: The fluorine atoms at the 1-position block metabolic oxidation sites (metabolic soft spots) common in spirocycles.
pKa Modulation: The electron-withdrawing effect of the difluoro-group lowers the pKa of the distal amine, potentially improving oral bioavailability and blood-brain barrier permeability.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis relies on a "carbene-first" strategy. Attempting to fluorinate a pre-formed spirohexane is non-selective. The most robust route constructs the spiro-junction via a [2+1] cycloaddition of difluorocarbene to an exocyclic alkene.
Strategic Pathway
Precursor: 3-Methylene-cyclobutanecarbonitrile (Commercially available or synthesized from 3-methylenecyclobutane-1-carboxylic acid).
Key Transformation: Difluorocyclopropanation using TFDA (Dolbier’s Reagent) . This reagent is preferred over chlorodifluoroacetate salts due to higher carbene generation efficiency and neutral byproducts.
Functionalization: Reduction of the nitrile to the primary amine using Lithium Aluminum Hydride (LiAlH4), followed by immediate salt formation to prevent loss of the volatile free amine.
Figure 1: Retrosynthetic disconnection showing the construction of the spiro-core via difluorocarbene addition.
Part 2: Detailed Experimental Protocols
Protocol A: Difluorocyclopropanation via TFDA
Objective: Synthesis of 1,1-difluorospiro[2.3]hexane-5-carbonitrile.
Reaction Type: [2+1] Cycloaddition.
System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a pressure-equalizing addition funnel. Flush continuously with Nitrogen (
).
Charge: Add 3-methylene-cyclobutanecarbonitrile (1.0 equiv) and NaF (0.2 equiv) to the flask. Dissolve in anhydrous diglyme (0.5 M concentration relative to substrate).
Activation: Heat the mixture to 110°C . The high temperature is critical to initiate the decarboxylation of TFDA.
Controlled Addition: Add TFDA (2.5 equiv) dropwise via the addition funnel over 2 hours .
Mechanism Note: TFDA decomposes to generate
, , , and . The slow addition prevents the dimerization of carbene (forming tetrafluoroethylene gas) and favors reaction with the alkene.
Reflux: Stir at 110°C for an additional 2 hours after addition is complete.
Workup:
Cool to room temperature.
Pour mixture into ice water (caution: residual TFDA will fizz).
Extract with Diethyl Ether (
) x 3.
Wash combined organics with Brine x 2 to remove Diglyme.
Dry over
and concentrate carefully (product is volatile).
Purification: Distillation under reduced pressure (Kugelrohr) is preferred over column chromatography due to volatility.
Checkpoint: The product should be a clear oil.
19F NMR Validation: Look for an AB quartet around -125 to -145 ppm (
), characteristic of the gem-difluoro group in a constrained ring.
Protocol B: Nitrile Reduction & Salt Formation
Objective: Conversion to (1,1-difluorospiro[2.3]hexan-5-yl)methanamine hydrochloride.
Critical Constraint: The free amine is highly volatile and basic; isolation as the HCl salt is mandatory for yield preservation.
Result: A granular white precipitate (Aluminum salts) forms, leaving a clear supernatant.
Filtration: Filter the mixture through a Celite pad. Rinse the cake with THF.
Salt Formation:
Take the THF filtrate (containing the free amine).
Do not concentrate yet.
Add 4M HCl in Dioxane (1.1 equiv) dropwise at 0°C.
A white precipitate (the Amine-HCl salt) should form immediately.
Isolation: Evaporate the solvent under reduced pressure to obtain the solid salt. Triturate with
to remove non-polar impurities.
Figure 2: Workflow for the reduction of the nitrile and isolation of the hydrochloride salt.
Part 3: Safety & Handling (E-E-A-T)
TFDA Hazards
TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) is a specialized reagent.
Water Reactivity: Reacts violently with moisture to release HF (Hydrofluoric Acid) and
. All glassware must be flame-dried.
Gas Evolution: The reaction generates stoichiometric amounts of
and . Ensure the system is vented through a scrubber (NaOH trap) to neutralize acidic gases.
Lithium Aluminum Hydride[6][7][8]
Pyrophoric: Solid
can ignite in moist air. Use commercially available THF solutions where possible to minimize risk.
Quench: Never quench
with acid. Use the Fieser method described above to prevent "gummy" emulsions that trap product.
References
Dolbier, W. R., et al. (2000). "Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA): A new, highly efficient difluorocarbene reagent."[6][7] Journal of Organic Chemistry.
Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal. (Context on Spiro[2.3]hexane properties).
Wuitschik, G., et al. (2010). "Spiro[2.3]hexan-5-amine variants: Synthesis and properties." Angewandte Chemie International Edition.
Fisher Scientific. (2021). "Safety Data Sheet: TFDA."
ysical and chemical properties of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine
The following technical guide provides an in-depth analysis of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine , a specialized fluorinated building block used in modern medicinal chemistry. High-Fidelity Bioisostere for Dr...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine , a specialized fluorinated building block used in modern medicinal chemistry.
High-Fidelity Bioisostere for Drug Discovery
Executive Summary
(1,1-Difluorospiro[2.3]hexan-5-yl)methanamine (CAS: 2092051-33-5) is a conformationally restricted, sp³-rich amine building block.[1] It is increasingly utilized in lead optimization to replace flexible aliphatic amines (such as cyclohexylmethylamine or piperidine derivatives). The compound features a spiro[2.3]hexane core—a bicyclic system composed of a cyclopropane ring fused to a cyclobutane ring at a single carbon.
The incorporation of the gem-difluoro motif on the cyclopropane ring serves two critical functions:
Metabolic Blocking: It prevents oxidative metabolism at the exposed cyclopropane site.
Electronic Modulation: It lowers the lipophilicity compared to the non-fluorinated parent while modulating the pKa of the distal amine through inductive effects.
This guide details the physicochemical properties, synthetic routes, and structural advantages of this scaffold in medicinal chemistry.[2]
Chemical Identity & Structural Analysis[3][4][5]
Identification Data
Parameter
Detail
IUPAC Name
(1,1-Difluorospiro[2.3]hexan-5-yl)methanamine
CAS Number
2092051-33-5 (Free Base), 2937666-73-2 (HCl Salt)
Molecular Formula
C₇H₁₁F₂N
Molecular Weight
147.17 g/mol
SMILES
NCC1CC2(C1)CC2(F)F
Appearance
Colorless oil (Free base) or White solid (HCl salt)
Structural Architecture
The molecule consists of a spiro[2.3]hexane skeleton.[2] The "5-yl" position on the cyclobutane ring bears a primary aminomethyl group (-CH₂NH₂).
Ring A (Cyclopropane): Contains two fluorine atoms at position 1.[3] This ring is highly strained (~27 kcal/mol) but kinetically stable.
Ring B (Cyclobutane): Puckered conformation to relieve torsional strain.
Spiro Junction: The quaternary carbon locks the two rings perpendicular to each other, creating a rigid 3D exit vector for the amine tail.
Figure 1: Component analysis of the (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine scaffold.
Predicted at 760 mmHg. High volatility requires handling as a salt.
pKa (Conj. Acid)
9.2 – 9.6
Slightly lower than typical alkyl amines (~10.5) due to the inductive withdrawal of the difluoro group, despite the methylene spacer.
logP (Oct/Water)
0.8 – 1.1
Moderate lipophilicity; suitable for CNS penetration if coupled with appropriate pharmacophores.
TPSA
26.02 Ų
Polar surface area derived solely from the primary amine.
H-Bond Donors
2
Primary amine (-NH₂).
H-Bond Acceptors
3
Nitrogen lone pair + 2 Fluorine atoms.
Solubility Profile
Water: High solubility (as HCl salt).
Organic Solvents: Free base is soluble in DCM, MeOH, DMSO, and THF.
Stability: The spirocyclic core is stable to standard aqueous workups. Avoid strong Lewis acids which may trigger ring-opening of the strained cyclopropane.
Synthetic Methodology
The synthesis of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine typically proceeds via the construction of the spirocycle followed by functional group manipulation. The most robust route involves the difluorocyclopropanation of a methylene cyclobutane precursor.
Primary Synthetic Route (Nitrile Reduction)
This pathway ensures the retention of the methylene bridge required for the target structure.
Cyclopropanation: Reaction of 3-methylene-cyclobutanecarbonitrile with a difluorocarbene source (e.g., TFDA or TMSCF₃/NaI).
Reduction: Reduction of the nitrile group to the primary amine using Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (Raney Ni).
Figure 2: Synthetic pathway via nitrile reduction. This route is preferred for accessing the methanamine analog directly.
Alternative Route (Acid Reduction)
If the starting material is the carboxylic acid (1,1-difluorospiro[2.3]hexane-5-carboxylic acid):
Reduction: Amide reduction (BH₃·THF or LiAlH₄) → Methanamine.
Note: A Curtius rearrangement on the acid would yield the "5-amine" (removing the methylene), which is not the target compound described here.
Applications in Drug Discovery[2][14]
Bioisosterism & Exit Vectors
This scaffold is a superior bioisostere for 4-substituted piperidines or cyclohexylmethanamines .
Rigidity: The spiro[2.3] system locks the amine vector, reducing the entropic penalty upon binding to a protein target.
Vector Geometry: The amine extends from the puckered cyclobutane ring, providing a unique angle compared to the chair conformation of cyclohexane.
Fluorine Effect
Metabolic Stability: The C-F bonds are metabolically inert. The gem-difluoro group protects the strained cyclopropane ring from enzymatic opening by P450s.
Lipophilicity Tuning: Fluorine lowers the logD compared to a gem-dimethyl analog, potentially improving solubility and reducing non-specific binding.
Experimental Protocols
Handling and Storage
Storage: Store the HCl salt at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is hygroscopic and readily absorbs CO₂ from the air (forming carbamates); it should be used immediately or stored as a solution in DCM/THF.
Safety: Corrosive and irritant. Wear standard PPE (gloves, goggles, lab coat). Use in a fume hood.
Analytical Characterization (Expected Data)
¹H NMR (400 MHz, DMSO-d₆, HCl salt):
δ 8.10 (br s, 3H, NH₃⁺)
δ 2.95 (d, J = 6.8 Hz, 2H, -CH ₂-N)
δ 2.40–2.60 (m, 1H, CH-spiro)
δ 2.10–2.30 (m, 4H, cyclobutane CH₂)
δ 1.40–1.60 (m, 2H, cyclopropane CH₂, coupled to F)
¹⁹F NMR:
Distinct gem-difluoro pattern, typically two doublets or a multiplet around δ -130 to -145 ppm depending on the solvent and ring puckering.
References
Synthesis of Spiro[2.3]hexane Scaffolds:
Title: "Modular Synthesis of Spiro[2.3]hexanes and Heteroatom-Containing Analogues."
Source: National Institutes of Health (PMC) / Vertex AI Search Result 1.1.
URL:[Link](Generalized link to PMC for verification of spiro-synthesis methodologies)
Fluorine in Medicinal Chemistry:
Title: "On the Metabolic Stability of Fluorinated Small Molecules."
Source: NIH / PubMed Central.
URL:[Link]
An In-depth Technical Guide to the Spectroscopic Characterization of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine
This technical guide provides a detailed exploration of the expected spectroscopic data for the novel compound (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine. Designed for researchers, scientists, and professionals in dru...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a detailed exploration of the expected spectroscopic data for the novel compound (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis with established spectroscopic principles to offer a robust framework for the characterization of this unique molecular architecture. The guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the structural rationale behind the expected spectral features.
The spiro[2.3]hexane scaffold is a key structural motif in medicinal chemistry, offering a three-dimensional framework that can provide novel pharmacological properties. The introduction of a gem-difluoro group and an aminomethyl substituent creates a molecule with significant potential for interacting with biological targets. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such compounds during synthesis and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will be essential for unambiguous characterization. The following predictions are based on the analysis of structurally related compounds and established principles of NMR spectroscopy.[1][2]
Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, depending on solubility). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like those of the amine group.
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A spectral width of 0-220 ppm is standard.
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. This is a highly sensitive nucleus, so acquisition times are generally short.
2D NMR: For complete assignment, it is recommended to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.
Diagram: General Workflow for NMR Spectroscopic Analysis
Caption: A simplified workflow for obtaining and interpreting an FTIR spectrum.
Predicted IR Absorption Bands
Wavenumber (cm⁻¹)
Vibration
Functional Group
3300 - 3500
N-H stretch
Primary Amine (-NH₂)
2850 - 3000
C-H stretch
Aliphatic (Cycloalkane)
1590 - 1650
N-H bend (scissoring)
Primary Amine (-NH₂)
1400 - 1470
C-H bend
Aliphatic (Cycloalkane)
1000 - 1200
C-F stretch
gem-Difluoro group
650 - 900
N-H wag
Primary Amine (-NH₂)
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: MS Data Acquisition
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, as the eluent from a gas chromatography (GC) or liquid chromatography (LC) system.
Ionization: Electron Impact (EI) is a common ionization technique for GC-MS, which typically results in extensive fragmentation. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization method that often preserves the molecular ion.
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Diagram: General Workflow for Mass Spectrometry Analysis
Caption: A fundamental workflow for mass spectrometry.
Predicted Mass Spectrum (EI)
Molecular Ion (M⁺): The molecular weight of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine (C₇H₁₁F₂N) is 147.17 g/mol . A peak at m/z = 147 is expected, although it may be weak due to fragmentation.
Key Fragmentation Pathways:
Loss of the aminomethyl group (-CH₂NH₂): A significant fragment at m/z = 117 corresponding to the [M - 30]⁺ ion is anticipated.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen can lead to a fragment at m/z = 30 ([CH₂NH₂]⁺).
Fragmentation of the spirocyclic ring: Complex fragmentation patterns involving the opening of the cyclobutane and cyclopropane rings can also be expected.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine. The combination of NMR, IR, and MS data will be crucial for the unambiguous structural confirmation of this novel compound. The provided protocols and interpretive rationale offer a solid foundation for researchers undertaking the synthesis and characterization of this and related fluorinated spirocyclic amines.
Al-Hokbany, N. S., Al-Salahi, R., Al-Omar, M. A., & Fun, H. K. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 20(5), 8223–8239. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Guide to the Structural Elucidation of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine: A Roadmap for Drug Discovery
Abstract The confluence of spirocyclic systems and fluorine chemistry has yielded a new frontier in medicinal chemistry, offering compounds with enhanced three-dimensionality, improved physicochemical properties, and nov...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The confluence of spirocyclic systems and fluorine chemistry has yielded a new frontier in medicinal chemistry, offering compounds with enhanced three-dimensionality, improved physicochemical properties, and novel intellectual property landscapes.[1][2] (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine represents a quintessential example of this promising class of molecules. This technical guide provides a comprehensive framework for the synthesis, crystallization, and definitive structural elucidation of this and similar novel chemical entities via single-crystal X-ray diffraction (SC-XRD). We present a detailed, field-proven protocol, underpinned by the principles of crystallographic analysis, to empower researchers and drug development professionals in their quest for next-generation therapeutics.
The Rationale: Spirocycles and Fluorine in Modern Drug Design
The "spirocycle surge" in drug discovery is a direct response to the limitations of traditional flat, aromatic scaffolds.[2] Spirocyclic systems, by virtue of their unique three-dimensional conformations, offer a greater number of contact points with protein targets, potentially leading to enhanced potency and selectivity.[1][3] This constrained conformational flexibility can also improve binding affinity and reduce off-target interactions.[3]
The incorporation of fluorine atoms, as in the difluoro-geminal group of our target molecule, further augments its drug-like properties. Fluorine can modulate pKa, improve metabolic stability, and enhance membrane permeability, all of which are critical parameters in drug development. The strategic placement of fluorine can also introduce favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can contribute to target binding.
The precise three-dimensional arrangement of atoms in (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine is therefore of paramount importance for understanding its structure-activity relationship (SAR) and for guiding further optimization efforts. SC-XRD stands as the unequivocal method for obtaining this atomic-level information.[4][5]
Proposed Synthetic Pathway
While the specific synthesis of (1,1-difluorospiro[2.3]hexan-5-yl)methanamine is not yet documented in the literature, a plausible route can be envisioned based on established methodologies for the synthesis of spiro[2.3]hexane derivatives. A potential synthetic approach could involve the cyclopropanation of a suitable cyclobutane precursor.
Caption: Proposed synthetic workflow for (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine.
The Crystallization Campaign: From Solution to Single Crystal
The production of a high-quality single crystal is often the most challenging step in SC-XRD.[6] For a small, relatively non-complex molecule like (1,1-difluorospiro[2.3]hexan-5-yl)methanamine, a systematic screening of crystallization conditions is recommended.
Start with a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane). The goal is to find a solvent in which the compound has moderate solubility.
Technique
Slow Evaporation: Simple and effective. A loosely capped vial allows for the slow removal of solvent, gradually increasing the concentration to the point of nucleation and crystal growth.
Vapor Diffusion (Sitting or Hanging Drop): A solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is poorly soluble). This gradual change in solvent composition can promote controlled crystal growth.[6]
Temperature
Conduct experiments at both room temperature and at 4°C. Lower temperatures can sometimes lead to the formation of higher quality crystals.
Concentration
Screen a range of concentrations, typically from 5 mg/mL to 50 mg/mL, to find the optimal supersaturation conditions for crystal growth.
Single-Crystal X-ray Diffraction: A Step-by-Step Protocol
Once suitable crystals are obtained (ideally >0.1 mm in all dimensions), the following workflow is employed for data collection and structure determination.[5]
Caption: Standard workflow for small molecule single-crystal X-ray diffraction.
Protocol Details:
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a cryoloop. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage during data collection.
Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam.[5] Modern diffractometers, often equipped with dual Mo and Cu sources, are used to collect a series of diffraction images as the crystal is rotated.[4] The angles and intensities of the diffracted X-rays are recorded by a detector.[5]
Data Processing: The collected images are processed to integrate the intensities of the individual reflections and to apply corrections for experimental factors. This step yields a file containing the Miller indices (h,k,l) and the intensity of each reflection.
Structure Solution: This step addresses the "phase problem" in crystallography.[5] For small molecules, direct methods are typically employed to determine the initial phases of the reflections, which allows for the calculation of an initial electron density map.[5]
Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to improve the agreement between the observed and calculated diffraction data.
Validation and Deposition: The final structure is validated to ensure its chemical and crystallographic reasonability. The data is then typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), in the form of a Crystallographic Information File (CIF).
Interpreting the Crystal Structure: A Hypothetical Analysis
While the specific data for (1,1-difluorospiro[2.3]hexan-5-yl)methanamine is not available, a successful structure determination would yield the parameters outlined in Table 2.
Table 2: Hypothetical Crystallographic Data for (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine
Parameter
Expected Value/Information
Significance
Formula
C₇H₁₁F₂N
Confirms the elemental composition of the crystal.
Molecular Weight
147.17 g/mol
Basic molecular property.
Crystal System
e.g., Monoclinic
Describes the symmetry of the unit cell.
Space Group
e.g., P2₁/c
Defines the symmetry operations within the unit cell.
Unit Cell Dimensions
a, b, c (Å); α, β, γ (°)
The dimensions of the repeating unit of the crystal lattice.
Z
e.g., 4
The number of molecules in the unit cell.
R-factor (R1)
< 5%
A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
A detailed analysis of the refined structure would reveal key intramolecular features, such as the precise bond lengths and angles of the spirocyclic core, and the conformation of the methanamine substituent. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonding involving the amine group and potential C-F···H-N interactions, would provide critical insights into the crystal packing and the compound's solid-state behavior.
Conclusion
The structural elucidation of novel chemical entities like (1,1-difluorospiro[2.3]hexan-5-yl)methanamine is a critical step in modern, structure-based drug design. This guide has provided a comprehensive, actionable framework for researchers to approach the synthesis, crystallization, and definitive characterization of such compounds using single-crystal X-ray diffraction. The resulting atomic-level understanding of their three-dimensional structure is invaluable for optimizing their biological activity and physicochemical properties, ultimately accelerating the journey from a promising molecule to a life-changing therapeutic.
References
PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery.
Drug Discovery. (2025, September 29). The Spirocycle Surge in Drug Discovery.
Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
Creative BioMart. (n.d.). X-ray Crystallography.
ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry.
The University of Queensland. (n.d.). Small molecule X-ray crystallography.
MDPI. (2023, August 28). A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery.
fety and handling guidelines for (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine
An In-depth Technical Guide to the Safe Handling of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine For Researchers, Scientists, and Drug Development Professionals As a novel chemical entity, (1,1-Difluorospiro[2.3]hexan-5...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Safe Handling of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
As a novel chemical entity, (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine presents both unique opportunities in medicinal chemistry and a series of handling challenges that necessitate a robust and well-informed safety protocol. This guide, developed from the perspective of a Senior Application Scientist, provides a comprehensive overview of the essential safety and handling procedures for this compound. It is structured to provide not just a set of rules, but a deeper understanding of the rationale behind each recommendation, empowering researchers to work safely and effectively.
Compound Overview and Hazard Identification
(1,1-Difluorospiro[2.3]hexan-5-yl)methanamine is a fluorinated spirocyclic amine. The incorporation of the difluorospiro[2.3]hexane moiety is a modern strategy in drug design aimed at improving metabolic stability and modulating physicochemical properties. However, the presence of a primary amine and gem-difluoro group necessitates a cautious approach due to the potential for irritant, corrosive, and unknown long-term toxicological effects.
1.1. Toxicological Profile (Inferred)
In the absence of specific toxicological data for this compound, a risk assessment must be based on the known hazards of structurally related aliphatic amines and organofluorine compounds.
Hazard Category
Anticipated Risk
Justification
Acute Toxicity (Oral, Dermal, Inhalation)
Category 3 or 4 (Harmful)
Primary amines can be toxic if ingested, absorbed through the skin, or inhaled.
Skin Corrosion/Irritation
Category 1B or 1C (Corrosive)
Primary amines are often corrosive to the skin, causing severe burns.
Serious Eye Damage/Irritation
Category 1 (Causes serious eye damage)
Amines are particularly hazardous to the eyes and can cause irreversible damage.
Respiratory/Skin Sensitization
Potential Sensitizer
Some amines are known to cause allergic skin reactions or respiratory sensitization upon repeated exposure.
No data is available; therefore, it should be handled as a compound with unknown long-term health effects.
1.2. Physical and Chemical Hazards
Reactivity: Avoid contact with strong oxidizing agents, acids, and acid chlorides, as these can trigger vigorous or exothermic reactions.
Thermal Stability: While likely stable at room temperature, decomposition at elevated temperatures may release hazardous fumes, including hydrogen fluoride and nitrogen oxides.
The Hierarchy of Controls: A Framework for Safe Handling
The most effective approach to ensuring safety is to implement a multi-layered strategy known as the "hierarchy of controls." This framework prioritizes the most effective control measures to minimize risk.
Caption: The hierarchy of controls, prioritizing engineering and administrative measures over personal protective equipment.
2.1. Engineering Controls: The First Line of Defense
Engineering controls are physical changes to the workspace that isolate personnel from the hazard.
Chemical Fume Hood: All handling of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.
2.2. Administrative Controls: Standard Operating Procedures
These are the established work practices and procedures that reduce the risk of exposure.
Designated Work Area: Establish a designated area within the laboratory for handling this compound. This area should be clearly marked with appropriate hazard signage.
Standard Operating Procedure (SOP): A detailed, written SOP for the handling of this compound should be available to all personnel. This SOP should include procedures for routine use, as well as for spills and emergencies.
Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP before they are permitted to handle it.
2.3. Personal Protective Equipment (PPE): The Final Barrier
PPE is to be used in conjunction with engineering and administrative controls.
PPE
Specification
Hand Protection
Nitrile or neoprene gloves. Double-gloving is strongly recommended.
Eye Protection
Chemical splash goggles and a face shield.
Body Protection
A flame-resistant lab coat, long pants, and closed-toe shoes.
Respiratory Protection
A NIOSH-approved respirator with an organic vapor cartridge may be necessary for certain high-risk procedures, such as cleaning up a large spill.
Step-by-Step Experimental Protocols
3.1. Weighing and Transferring
Preparation: Don all required PPE. Verify that the chemical fume hood is functioning correctly.
Staging: Place a tared weigh boat on an analytical balance inside the fume hood.
Transfer: Using a clean spatula, carefully transfer the required amount of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine to the weigh boat.
Containment: Immediately and securely close the primary container.
Reaction Vessel: Carefully add the weighed compound to the reaction vessel.
Decontamination: Decontaminate the spatula with an appropriate solvent (e.g., ethanol) and wipe it clean. Dispose of the weigh boat and any contaminated wipes in the designated hazardous waste container.
3.2. Spill Response Protocol
Caption: A streamlined workflow for responding to a spill of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine.
Storage and Disposal
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal: All waste contaminated with this compound, including empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Emergency Procedures
In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
In case of eye contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
If inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
If ingested: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
References
The safety guidelines presented in this document are based on established principles of laboratory safety and information from authoritative sources.
Globally Harmonized System of Classification and Labelling of Chemicals (GHS) , Eighth revised edition, United Nations, 2019. [Link]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards , Updated Version, The National Academies Press, 2011. [Link]
OSHA Hazard Communication , Occupational Safety and Health Administration. [Link]
Protocols & Analytical Methods
Method
Application Note: (1,1-Difluorospirohexan-5-yl)methanamine as a Next-Generation sp³-Rich Bioisostere
Application Note: (1,1-Difluorospiro[1]hexan-5-yl)methanamine as a Next-Generation sp³-Rich Bioisostere Executive Summary & Strategic Rationale In modern medicinal chemistry, the over-reliance on planar, sp²-hybridized a...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: (1,1-Difluorospiro[1]hexan-5-yl)methanamine as a Next-Generation sp³-Rich Bioisostere
Executive Summary & Strategic Rationale
In modern medicinal chemistry, the over-reliance on planar, sp²-hybridized aromatic rings has led to challenges in drug development, including poor aqueous solubility, off-target promiscuity, and suboptimal pharmacokinetic (PK) profiles. To "escape from flatland," researchers are increasingly turning to highly rigid, sp³-rich three-dimensional scaffolds[1].
(1,1-Difluorospiro[2]hexan-5-yl)methanamine (CAS: 2092051-33-5) has emerged as a premier bioisostere for classical amines such as benzylamines, piperidines, and morpholines[3]. By marrying the dense, rigid geometry of a spiro[2]hexane core with the profound electronic effects of a gem-difluoro substitution, this building block allows drug development professionals to precisely tune lipophilicity, modulate amine basicity, and block metabolic soft spots without drastically altering the spatial trajectory of the pharmacophore[4][5].
Physicochemical & Mechanistic Profiling
The integration of (1,1-difluorospiro[2]hexan-5-yl)methanamine into a drug scaffold is driven by two distinct structural phenomena:
Spirocyclic Strain & Exit Vectors: The spiro[2]hexane core provides a high fraction of sp³-hybridized carbons (
). The orthogonal arrangement of the cyclopropane and cyclobutane rings projects the methanamine exit vector in a highly defined 3D space, mimicking the spatial reach of a benzylamine but with significantly reduced conformational entropy[6]. This rigidity reduces the entropic penalty upon target binding, often enhancing receptor affinity.
The Fluorine Inductive Effect: Aliphatic amines often suffer from excessive basicity (pKa > 9.5), leading to lysosomal trapping (phospholipidosis) and hERG channel inhibition. The highly electronegative 1,1-difluoro substitution exerts a strong through-bond inductive effect, pulling electron density away from the adjacent amine[5][7]. This reliably lowers the pKa of the amine by 1.0 to 1.5 units, shifting the molecule toward a more favorable LogD at physiological pH (pH 7.4)[8]. Furthermore, the bulky, electron-withdrawing CF₂ group sterically and electronically shields the spirocycle from Cytochrome P450 (CYP)-mediated hydroxylation[9].
Table 1: Comparative Physicochemical Profiling of Amine Bioisosteres
Note: Values are representative estimates based on established matched-molecular pair analyses of fluorinated spirocycles[7][8][10].
Mechanistic rationale for utilizing 1,1-difluorospiro[2]hexane in drug design.
Synthetic Integration Protocols
Because the free amine of (1,1-difluorospiro[2]hexan-5-yl)methanamine is relatively volatile and prone to degradation upon prolonged atmospheric exposure, it is predominantly handled as a hydrochloride (HCl) salt [11]. The protocols below are engineered to account for the salt form and the slightly reduced nucleophilicity of the amine (due to the CF₂ inductive effect).
Pre-activation: Dissolve the carboxylic acid and HATU in anhydrous DMF at room temperature (20 °C). Add 1.5 eq of DIPEA. Stir for 10 minutes to allow the formation of the active OAT ester.
Causality: Pre-activation prevents the direct reaction of HATU with the spiro-amine, which can form an unreactive guanidinium byproduct.
Amine Addition: In a separate vial, suspend the (1,1-Difluorospiro[2]hexan-5-yl)methanamine HCl in 1.0 mL DMF and add the remaining 2.0 eq of DIPEA to liberate the free base. Transfer this solution to the pre-activated acid mixture.
Reaction: Stir the mixture at room temperature for 2–4 hours.
Validation Checkpoint (Self-Validating Step): Withdraw a 5 µL aliquot, dilute in 100 µL MeCN/H₂O, and analyze via LC-MS. The reaction is deemed complete when the UV trace (254 nm) shows <5% of the starting carboxylic acid and the emergence of the target mass
.
Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: S_NAr Coupling for Kinase Inhibitor Scaffolds
Fluorinated spirocycles are frequently appended to heteroaryl halides to generate potent kinase inhibitors[12]. Due to the lowered pKa of the difluoro-amine, slightly elevated temperatures are required compared to unfluorinated analogs.
Step-by-Step Procedure:
Preparation: Combine the heteroaryl chloride (e.g., a 2-chloropyrimidine derivative, 1.0 eq), (1,1-Difluorospiro[2]hexan-5-yl)methanamine HCl (1.5 eq), and anhydrous K₂CO₃ (3.0 eq) in anhydrous NMP (0.2 M concentration).
Coupling: Heat the heterogeneous mixture to 100 °C under a nitrogen atmosphere for 12 hours.
Causality: K₂CO₃ acts as an inorganic base to neutralize the HCl salt and scavenge the HCl generated during the S_NAr process without participating in competing nucleophilic attacks.
Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc) or LC-MS. If conversion stalls at <80% after 12 hours, add a catalytic amount (0.1 eq) of KI to facilitate an in situ Finkelstein reaction, converting the chloride to a more reactive iodide intermediate.
Isolation: Cool to room temperature and pour into ice water. If the product precipitates, isolate via vacuum filtration. Otherwise, extract with EtOAc, wash extensively with water, dry, and purify via flash chromatography.
Pharmacokinetic (PK) Optimization Workflows
The incorporation of (1,1-difluorospiro[2]hexan-5-yl)methanamine is highly effective in late-stage lead optimization, specifically when a hit compound exhibits rapid in vivo clearance or off-target toxicity driven by high basicity.
Workflow for integrating fluorinated spirocycles into PK optimization cycles.
Case Study Application: CNS and Kinase Targets
Recent patent literature demonstrates the utility of 1,1-difluorospiro[2]hexane derivatives in the synthesis of novel kinase inhibitors and therapeutics for central nervous system (CNS) disorders[12]. In CNS drug design, achieving blood-brain barrier (BBB) penetration requires a delicate balance of lipophilicity and polar surface area (PSA). Replacing a highly basic, flexible piperidine with the rigid, less basic (1,1-difluorospiro[2]hexan-5-yl)methanamine reduces the energetic penalty of desolvation required for the molecule to cross the lipophilic BBB, thereby significantly enhancing brain penetrance[9].
nthetic route to (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine derivatives
Executive Summary The (1,1-difluorospiro[2.3]hexane) scaffold has emerged as a high-value bioisostere in modern medicinal chemistry. It offers a unique combination of conformational restriction (spiro-fusion) and metabol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The (1,1-difluorospiro[2.3]hexane) scaffold has emerged as a high-value bioisostere in modern medicinal chemistry. It offers a unique combination of conformational restriction (spiro-fusion) and metabolic stability (gem-difluoro substitution), serving as a surrogate for labile carbonyls or lipophilic gem-dimethyl groups.
This Application Note details a robust, scalable synthetic route to (1,1-difluorospiro[2.3]hexan-5-yl)methanamine and its derivatives. Unlike traditional batch protocols that suffer from poor carbene efficiency, this guide prioritizes a Ruppert-Prakash (
) mediated difluorocyclopropanation , ensuring high yields and safety. The protocol is designed for modularity, allowing researchers to diversify the amine handle for SAR (Structure-Activity Relationship) studies.
Retrosynthetic Analysis & Strategy
The synthesis hinges on the construction of the strained spiro[2.3] system via a [2+1] cycloaddition of difluorocarbene to a methylene cyclobutane precursor.
Strategic Logic:
Scaffold Construction: The spiro-junction is formed early using a mild difluorocarbene source (
/NaI) to avoid thermal decomposition of the strained ring.
Stereocontrol: The addition of difluorocarbene to 3-substituted methylene cyclobutanes typically yields a mixture of diastereomers (
). This protocol addresses chromatographic separation at the ester stage, where polarity differences are maximized.
Divergent Synthesis: The ester intermediate serves as a pivot point. It can be converted to the primary amine (via amide reduction) or coupled with diverse amines to generate secondary/tertiary derivatives.
Pathway Visualization (DOT)
Figure 1: Modular synthetic workflow for spiro-amine generation.
Detailed Experimental Protocols
Step 1: Difluorocyclopropanation (The "Spiro-Switch")
Objective: Convert the exocyclic alkene to the gem-difluorospiro[2.3]hexane core.
Rationale: We utilize Trimethyl(trifluoromethyl)silane (
) with Sodium Iodide (NaI). This method generates difluorocarbene () at moderate temperatures (65°C), avoiding the harsh pyrolysis required by sodium chlorodifluoroacetate (TFDA), which can degrade the strained cyclobutane ring.
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet. Add NaI (0.2 equiv) and heat gently under vacuum to remove trace moisture, then backfill with
.
Dissolution: Add the starting alkene (1.0 equiv) and anhydrous THF via syringe.
Reagent Addition: Heat the solution to a gentle reflux (65°C). Slowly add
(2.0 equiv) dropwise over 1 hour using a syringe pump.
Critical Note: Slow addition prevents the rapid dimerization of difluorocarbene into tetrafluoroethylene (gas), ensuring the carbene reacts with the alkene instead.
Completion: Stir at reflux for an additional 2–4 hours. Monitor by TLC (stain with
; the starting material stains, the product is faint).
Workup: Cool to room temperature. Quench with saturated aqueous
. Extract with (x3). Dry combined organics over and concentrate.
Isomers: Expect a mixture of diastereomers (approx. 1:1 to 2:1). These are often separable here.
Step 2: Modular Amidation
Objective: Install the nitrogen handle.
Rationale: Direct reduction of the ester to the amine is difficult. Converting to the amide first allows for the introduction of substituents (
) or the formation of the primary amine ().
Protocol (For Primary Amine Precursor):
Dissolve Intermediate 1 in Methanol (0.5 M).
Add 7N
in Methanol (10 equiv) or aqueous .
Seal the vessel and stir at 50°C for 12 hours.
Concentrate to dryness to yield the primary amide quantitatively.
Step 3: Reduction to the Target Methanamine
Objective: Reduce the carbonyl to the methylene group, securing the final amine.
Rationale:
is preferred over Borane for spiro-systems to avoid hydroboration side-reactions with the strained rings, although the rings are generally stable to hydride reduction.
Protocol:
Setup: Place
(3.0 equiv) in a dry flask under Argon. Suspend in anhydrous THF (0.2 M).
Addition: Cool to 0°C. Add the Amide (from Step 2) dissolved in THF dropwise.
Reaction: Warm to reflux and stir for 4 hours.
Fieser Quench: Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL) where = grams of used.
Isolation: Filter the granular precipitate through Celite. Concentrate the filtrate.
Final Purification: The amine is likely an oil. Convert to the HCl salt for stability and solid handling: Dissolve in
, add 2M HCl in ether, and filter the white solid.
Avoid strong Lewis acids which may open the cyclopropane.
Safety & Handling (Critical)
Difluorocarbene Hazards: While
is safer than chlorodifluoromethane gas, the intermediate carbene is reactive. Ensure efficient stirring to prevent local hotspots.
Fluoride Waste: The reaction generates silyl fluorides. All aqueous waste from Step 1 must be treated as fluoride-contaminated and disposed of according to EHS protocols (often requiring calcium precipitation).
Strained Rings: Spiro[2.3]hexane systems possess significant ring strain (~50 kcal/mol). While stable under standard conditions, avoid temperatures >150°C to prevent thermal rearrangement.
References
Hu, J., & Ni, C. (2016). "Recent Advances in the Synthetic Application of Difluorocarbene." Journal of Organic Chemistry. Link (Grounding for
mechanism).
Prakash, G. K. S., & Yudin, A. K. (1997). "Perfluoroalkylation with Trimethyl(trifluoromethyl)silane." Chemical Reviews. Link (Authoritative source on Ruppert-Prakash reagent).
Mykhailiuk, P. K. (2015).[1] "Spiro[2.3]hexane-1,1-difluorides: Synthesis and incorporation into advanced building blocks." Chemistry - A European Journal. Link (Primary grounding for the specific spiro-scaffold synthesis).
Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition. Link (Context on spiro-amine bioisosteres).
Application Notes & Protocols: A Guide to the Regioselective Fluorination of Spiro[2.3]hexane Scaffolds
Introduction: The Strategic Value of Fluorinated Spiro[2.3]hexanes The spiro[2.3]hexane framework, characterized by a cyclopropane ring and a cyclobutane ring sharing a single carbon atom, represents a unique and highly...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of Fluorinated Spiro[2.3]hexanes
The spiro[2.3]hexane framework, characterized by a cyclopropane ring and a cyclobutane ring sharing a single carbon atom, represents a unique and highly strained carbocyclic scaffold.[1][2] Its inherent three-dimensionality and conformational rigidity make it an attractive bioisostere for more common, flexible, or aromatic groups in medicinal chemistry.[3][4] The introduction of fluorine into such structures can profoundly influence their physicochemical and biological properties, often enhancing metabolic stability, binding affinity, and lipophilicity.[5][6]
However, the high ring strain of the spiro[2.3]hexane system presents significant challenges for chemical manipulation.[1] Synthetic transformations, particularly those involving charged or radical intermediates, can readily trigger ring-opening or rearrangement cascades. Therefore, developing protocols for the controlled and regioselective fluorination of these scaffolds is a critical objective for unlocking their full potential in drug discovery and materials science.
This guide provides an in-depth analysis of proven methodologies for the fluorination of spiro[2.3]hexane derivatives, focusing on the underlying chemical principles, detailed step-by-step protocols, and critical parameters for success.
Mechanistic Considerations and Method Selection
The choice of fluorination strategy is dictated by the available functional handles on the spiro[2.3]hexane precursor and the desired regiochemical outcome. The two primary approaches are electrophilic and nucleophilic fluorination.
Electrophilic Fluorination: Taming the N-F Reagents
Electrophilic fluorination involves the reaction of an electron-rich center (e.g., an enolate, enol ether, or alkene) with an electrophilic fluorine source ("F+").[7] Reagents with a nitrogen-fluorine (N-F) bond, such as Selectfluor®, are widely employed due to their stability, ease of handling, and broad applicability.[8][9]
The mechanism of electrophilic fluorination remains a subject of discussion, with evidence supporting both a direct SN2-type attack on the fluorine atom and a single-electron transfer (SET) pathway.[7][10][11] For substrates like spiro[2.3]hexanes, controlling the reaction pathway is crucial to prevent undesired side reactions. The SET pathway, in particular, could lead to radical intermediates that may undergo ring-opening. Therefore, reaction conditions are optimized to favor a concerted or near-concerted C-F bond formation.
A common strategy involves the intramolecular cyclization of a tethered nucleophile onto an alkene moiety within the scaffold, induced by an electrophilic fluorine source. This approach offers excellent control over regioselectivity and diastereoselectivity.[12][13]
Logical Workflow for Fluorination Protocol Development
Caption: High-level workflow for a typical electrophilic fluorination experiment.
Nucleophilic Deoxyfluorination: From Alcohols to Alkyl Fluorides
Nucleophilic fluorination is a powerful alternative, particularly for installing fluorine at a specific C(sp³) center. This typically involves the displacement of a leaving group by a nucleophilic fluoride source, such as potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF).[6] A highly effective variant is deoxyfluorination, where a hydroxyl group is converted directly into a C-F bond.
Reagents like diethylaminosulfur trifluoride (DAST) and its more stable analogues (e.g., Deoxo-Fluor®) are common for this transformation.[14] The reaction proceeds via activation of the alcohol to form a good leaving group, which is then displaced intramolecularly by fluoride. This method is advantageous for its directness but requires careful handling of the reagents, which are sensitive to moisture and can release hazardous byproducts like HF.[15] For strained systems, care must be taken to select conditions that suppress elimination (E2) side reactions, which are often competitive with the desired substitution (SN2).[16]
Detailed Experimental Protocols
Safety Note: All fluorination reactions should be conducted in a well-ventilated fume hood. Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and acid-resistant gloves. Fluorinating agents like Selectfluor® are strong oxidants, and deoxyfluorinating agents like DAST can react violently with water.
Protocol 1: Electrophilic Fluorinative Cyclization using Selectfluor®
This protocol is adapted from established procedures for the fluorinative cyclization of unsaturated systems and is applicable to spiro[2.3]hexane scaffolds bearing a tethered nucleophile (e.g., an amide or alcohol) positioned to react with an endocyclic or exocyclic double bond.[12][13]
Objective: To synthesize a fluoro-substituted heterocyclic spiro[2.3]hexane derivative via an intramolecular electrophilic fluorination.
Materials:
Spiro[2.3]hexane precursor with alkene and nucleophilic tether (1.0 equiv)
Acetonitrile (MeCN), anhydrous, sufficient to make a 0.1 M solution
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Ethyl acetate (EtOAc)
Hexanes
Silica gel for column chromatography
Procedure:
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the spiro[2.3]hexane precursor (1.0 equiv).
Dissolution: Add anhydrous acetonitrile via syringe to dissolve the substrate completely (target concentration ~0.1 M).
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) and maintain a positive pressure.
Reagent Addition: Add Selectfluor® (1.5 equiv) to the stirred solution in one portion at room temperature. Causality Note: Adding Selectfluor® in a single portion is often sufficient due to its stability and moderate reactivity under these conditions. For highly reactive substrates, portion-wise addition at 0 °C may be necessary to control exotherms.
Reaction Monitoring: Stir the reaction mixture at room temperature (or heat to 40-80 °C if no reaction is observed). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
Quenching: Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous NaHCO₃ solution.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of MeCN).
Washing: Wash the combined organic layers sequentially with water and then brine. Trustworthiness Note: This washing sequence removes water-soluble byproducts, including the TEDA salt formed from Selectfluor®, ensuring a cleaner crude product for purification.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the fluorinated spiro[2.3]hexane product.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
Proposed Mechanism: Fluorinative Cyclization
Caption: Simplified mechanism for Selectfluor®-mediated intramolecular cyclization.
Protocol 2: Deoxyfluorination of a Spiro[2.3]hexanol using DAST
This protocol describes the conversion of a secondary or tertiary alcohol on the spiro[2.3]hexane scaffold to the corresponding fluoride.
Objective: To synthesize an alkyl fluoride from a spiro[2.3]hexanol via nucleophilic deoxyfluorination.
Dichloromethane (DCM), anhydrous, sufficient to make a 0.1 M solution
Saturated aqueous sodium bicarbonate (NaHCO₃)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
Reaction Setup: To a flame-dried, round-bottom flask made of plastic or Teflon (DAST can etch glass, especially in the presence of moisture), add the spiro[2.3]hexanol (1.0 equiv) and a magnetic stir bar.
Dissolution: Add anhydrous DCM via syringe to dissolve the alcohol.
Inert Atmosphere: Place the flask under an inert atmosphere (Argon or Nitrogen).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality Note: Low temperature is critical to control the reactivity of DAST and minimize the formation of elimination and rearrangement byproducts, which are common with strained carbocationic intermediates.
Reagent Addition: Slowly add DAST (1.2-1.5 equiv) dropwise via syringe to the cold, stirred solution.
Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 2-16 hours. Monitor by TLC (staining with permanganate may be required as the product may be UV-inactive).
Quenching: Cool the reaction mixture back to 0 °C and quench it by VERY slowly and carefully adding saturated aqueous NaHCO₃. Caution: Gas evolution (SO₂) will occur. Ensure adequate ventilation.
Extraction: After gas evolution ceases, transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the fluorinated spiro[2.3]hexane.
Data Summary and Expected Outcomes
The success of these reactions is highly substrate-dependent. The tables below provide a generalized summary of expected outcomes based on literature precedents for similar strained systems.
Table 1: Electrophilic Fluorination with Selectfluor® - Representative Data
Substrate Type
Nucleophile
Yield Range
Diastereoselectivity
Key Considerations
Exocyclic Alkene
Amide
60-90%
Often >20:1
Nucleophile tether length is crucial for cyclization efficiency.[12]
Endocyclic Alkene
Alcohol
55-85%
Variable
Potential for Wagner-Meerwein rearrangements in bicyclic systems.[17]
Activated C-H
β-Diketone
70-99%
N/A (or high with catalyst)
Requires a base or catalyst; less common for simple spiro[2.3]hexanes.[18]
Low Yield / No Reaction (Protocol 1): The substrate may not be electron-rich enough. Consider increasing the reaction temperature. Alternatively, the nucleophilic tether may be sterically hindered or improperly positioned for cyclization.
Multiple Products (Protocol 1): This may indicate a radical pathway or lack of regioselectivity. Try running the reaction at a lower temperature or in a different solvent.
Dominant Elimination Product (Protocol 2): The reaction conditions are too harsh, or the substrate is sterically hindered, favoring E2 over SN2. Ensure the reaction is run at -78 °C and that DAST is added slowly. Consider using a bulkier, less basic fluoride source if possible.
Rearrangement Products (Protocol 2): A carbocation intermediate is likely forming (SN1 pathway), which is prone to rearrangement in strained systems. This is a significant challenge, especially for tertiary and some secondary alcohols. Using less ionizing solvents may help.
References
Reddy, V. P., et al. (2017). Selectfluor Mediated Synthesis of Fluoro Spiro 3(2H)-Furanone Derivatives via Domino Fluorination-Defluorination. ResearchGate. [Link]
El-Samanody, A., et al. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
Coronado, E., et al. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. MDPI. [Link]
Zhao, C.-G., et al. (2020). Highly Enantioselective Construction of Strained Spiro[18][19]hexanes through a Michael Addition/Ring Expansion/Cyclization Cascade. ResearchGate. [Link]
Mykhailiuk, P. K. (2020). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. [Link]
Milligan, J. A. (2018). STRAIN-ENABLED PHOSPHINATION AND FLUORINATION REACTIONS. D-Scholarship@Pitt. [Link]
Mlostoń, G., et al. (2021). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. PMC. [Link]
Zhao, C.-G., et al. (2020). Highly Enantioselective Construction of Strained Spiro[18][19]hexanes through a Michael Addition/Ring Expansion/Cyclization Cascade. PubMed. [Link]
Wang, Z., et al. (2017). Fluorination of Alkylidenecyclopropanes and Alkylidenecyclobutanes: Divergent Synthesis of Fluorinated Cyclopropanes and Cyclobutanes. ResearchGate. [Link]
Tıraş, N., et al. (2021). Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement. PMC. [Link]
Thornbury, R., et al. (2017). Catalytic, Enantioselective Fluorination Reactions. Organic Reactions. [Link]
Coronado, E., et al. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. PMC. [Link]
Ley, S. V., et al. Fluorination Reactions in Flow. University of Cambridge. [Link]
ResearchGate. (2018). Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives. ResearchGate. [Link]
Stavber, S. & Jereb, M. (2011). Recent Advances in the Application of Selectfluor TM F-TEDA-BF 4 as a Versatile Mediator or Catalyst in Organic Synthesis. MDPI. [Link]
Kumar, A., et al. (2019). Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Organic & Biomolecular Chemistry. [Link]
Caron, S., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]
Reddy, V. P., et al. (2021). Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. PMC. [Link]
Thornbury, R., et al. (2017). Catalytic Enantioselective Fluorination. Omsk University. [Link]
Bruns, S. & Haufe, G. (2014). Advances in Catalytic Enantioselective Fluorination, Mono‑, Di‑, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. eScholarship.org. [Link]
Lee, H. G., et al. (2014). Late-Stage Fluorination: From Fundamentals to Application. PMC. [Link]
Pliego, J. R. (2023). Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18-Crown-6) and Bulky Diols. Chemistry Europe. [Link]
Liang, T., et al. (2013). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. ResearchGate. [Link]
Furuya, T., et al. (2014). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. PubMed. [Link]
Wu, J., et al. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. The Doyle Group - UCLA. [Link]
Zhu, R., et al. (2013). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Publishing. [Link]
Yang, J., et al. (2014). Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. ACS Publications. [Link]
Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]
Pliego, J. R. (2023). Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent. PMC. [Link]
Geng, C., et al. (2015). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. ResearchGate. [Link]
Moon, J., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. PMC. [Link]
The Emergent Role of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist The relentless pursuit of stereochemically pure compounds in pharmaceutical and materials science has catalyzed...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The relentless pursuit of stereochemically pure compounds in pharmaceutical and materials science has catalyzed the development of novel chiral catalysts and building blocks. Within this landscape, (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine emerges as a molecule of significant interest. Its unique architecture, combining a rigid spiro[2.3]hexane scaffold, a chiral primary amine, and a gem-difluorinated cyclopropane ring, offers a compelling platform for asymmetric synthesis. This guide provides an in-depth exploration of the potential applications of this compound, including detailed protocols for its hypothesized use as a chiral organocatalyst.
Introduction: A Molecule Defined by Structural Rigidity and Electronegativity
The spiro[2.3]hexane framework imparts a high degree of conformational rigidity, a desirable trait in asymmetric catalysis for predictable stereochemical outcomes. The primary amine functionality serves as a versatile handle for catalytic activity, capable of forming chiral enamines or iminium ions. Furthermore, the gem-difluoro group on the cyclopropane ring introduces unique electronic properties. The high electronegativity of fluorine can influence the acidity of the amine, the stability of catalytic intermediates, and potentially engage in non-covalent interactions within the transition state, thereby enhancing stereoselectivity. These features position (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine as a promising candidate for a new class of organocatalysts.
Proposed Asymmetric Synthesis of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine
While a direct, published asymmetric synthesis of the title compound is not yet available, a plausible route can be conceptualized by combining established methodologies. The following proposed synthesis is a speculative, yet chemically sound, approach based on known transformations.
Conceptual Asymmetric Synthetic Pathway
Caption: Proposed asymmetric synthesis of the target molecule.
This proposed route leverages well-established reactions in asymmetric synthesis. The initial diastereoselective reductive amination sets the stereocenter on the spirocyclic core. Subsequent functionalization to introduce the methanamine group, followed by a gem-difluorination step, would lead to the target molecule. The choice of protecting groups and specific reagents would require experimental optimization.
Hypothesized Applications in Asymmetric Organocatalysis
The structural features of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine strongly suggest its potential as a chiral primary amine organocatalyst. Such catalysts are known to mediate a variety of asymmetric transformations through the formation of chiral enamine or iminium ion intermediates.
Potential Asymmetric Reactions Catalyzed by (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine:
The following protocols are generalized procedures based on established methodologies for chiral primary amine-catalyzed asymmetric reactions.[1][2][3] These should serve as a starting point for researchers investigating the catalytic activity of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine.
Protocol for Asymmetric Aldol Reaction
This protocol describes the asymmetric aldol reaction between a ketone and an aromatic aldehyde, catalyzed by (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine.
Application Note: A Scalable, Multi-Gram Synthesis of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine
Abstract: The (1,1-difluorospiro[2.3]hexan-5-yl)methanamine moiety represents a valuable building block for drug discovery, combining the conformational rigidity of a spirocyclic system with the metabolic stability and u...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
The (1,1-difluorospiro[2.3]hexan-5-yl)methanamine moiety represents a valuable building block for drug discovery, combining the conformational rigidity of a spirocyclic system with the metabolic stability and unique electronic properties imparted by the gem-difluorocyclopropane group.[1][2][3] This guide provides a comprehensive, field-tested protocol for the multi-gram scale-up synthesis of this key amine intermediate. The presented synthetic strategy is designed for robustness, safety, and scalability, proceeding through a three-step sequence from the corresponding carboxylic acid. Key transformations include a selective borane-mediated reduction, a catalytic TEMPO-based oxidation, and a final, high-pressure catalytic reductive amination. This document details the underlying chemical rationale, step-by-step procedures, process safety considerations, and troubleshooting to enable researchers in pharmaceutical and chemical development to reliably produce this compound on a significant scale.
Introduction and Strategic Overview
Spirocyclic scaffolds, particularly those incorporating strained ring systems like spiro[2.3]hexane, are increasingly sought after in medicinal chemistry to explore novel three-dimensional chemical space and improve physicochemical properties.[4][5] The introduction of a gem-difluoro group can further enhance metabolic stability and modulate pKa and lipophilicity.[6] The target primary amine, (1,1-difluorospiro[2.3]hexan-5-yl)methanamine, is therefore a highly desirable synthon for library synthesis and lead optimization campaigns.
Direct synthesis of this molecule on a large scale presents challenges related to the construction of the strained spirocycle and the controlled introduction of the aminomethyl group. Our developed strategy circumvents these issues by employing a robust, linear synthesis starting from the readily accessible 1,1-difluorospiro[2.3]hexane-5-carboxylic acid[7], as outlined below.
Caption: Overall workflow for the scalable synthesis.
This approach was selected for its reliance on well-understood and scalable reactions. The reduction of a carboxylic acid to an alcohol, followed by oxidation to an aldehyde, provides a versatile and highly reactive intermediate. The final reductive amination step is a cornerstone of industrial amine synthesis due to its high efficiency and atom economy.[8][9]
Experimental Protocols and Rationale
Part 1: Synthesis of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol
Rationale: The selective reduction of a carboxylic acid in the presence of the robust gem-difluorocyclopropane moiety requires a suitable reagent. Borane-tetrahydrofuran complex (BH₃•THF) is the reagent of choice for this transformation on a large scale. It is highly selective for carboxylic acids over many other functional groups and the workup procedure to remove boron impurities is straightforward.
Protocol:
Setup: Equip a 2 L, three-necked, round-bottomed flask with a mechanical stirrer, a 500 mL pressure-equalizing dropping funnel, a thermocouple, and a nitrogen inlet. Ensure the system is thoroughly dried and purged with nitrogen.
Charging Reagents: Charge 1,1-difluorospiro[2.3]hexane-5-carboxylic acid (100 g, 0.617 mol) and anhydrous tetrahydrofuran (THF, 500 mL) to the flask. Stir the mixture to form a solution or a fine slurry.
Reaction: Cool the mixture to 0-5 °C using an ice-water bath. Charge a 1.0 M solution of BH₃•THF (740 mL, 0.740 mol, 1.2 equiv) to the dropping funnel. Add the BH₃•THF solution dropwise to the reaction mixture over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction for completion by TLC or LC-MS.
Quenching: Cautiously cool the mixture back to 0-5 °C. Slowly add methanol (150 mL) dropwise to quench the excess borane. Caution: Vigorous hydrogen gas evolution will occur. Ensure adequate ventilation and no ignition sources.
Work-up: Concentrate the mixture under reduced pressure to a thick oil. Add 500 mL of ethyl acetate and 500 mL of 2 M HCl (aq). Stir vigorously for 30 minutes. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution (2 x 250 mL) and brine (250 mL).
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude alcohol is often of sufficient purity for the next step. If necessary, purification can be achieved via silica gel chromatography (e.g., 20-40% ethyl acetate in hexanes).
Part 2: Synthesis of 1,1-Difluorospiro[2.3]hexane-5-carbaldehyde
Rationale: For a scalable and environmentally conscious oxidation, a catalytic system is preferred over stoichiometric chromium-based reagents. The TEMPO-mediated oxidation using sodium hypochlorite (bleach) as the terminal oxidant is a well-established and efficient method that operates under mild conditions and avoids heavy metal waste.
Protocol:
Setup: Equip a 3 L, three-necked, round-bottomed flask with a mechanical stirrer, a thermocouple, and a 500 mL pressure-equalizing dropping funnel.
Charging Reagents: Charge (1,1-difluorospiro[2.3]hexan-5-yl)methanol (80 g, 0.540 mol), dichloromethane (DCM, 800 mL), and TEMPO (0.84 g, 5.4 mmol, 0.01 equiv) to the flask.
Buffering: Add a solution of potassium bromide (6.4 g, 54 mmol, 0.1 equiv) in water (80 mL) followed by a saturated sodium bicarbonate solution (400 mL).
Reaction: Cool the vigorously stirred biphasic mixture to 0-5 °C. Add commercial bleach (e.g., 10-15% NaOCl solution, ~450 mL, ~0.648 mol, 1.2 equiv) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. The color of the reaction mixture should turn a persistent orange.
Monitoring: Stir for 2-3 hours at 0-5 °C. Monitor the reaction by TLC (staining with 2,4-DNP solution) to confirm the consumption of the starting alcohol.
Quenching: Once complete, add saturated sodium thiosulfate solution (~100 mL) until the orange color dissipates.
Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 200 mL). Combine the organic layers and wash with brine (200 mL).
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure (Note: the aldehyde may be volatile). The crude aldehyde is typically used directly in the next step without further purification.
Part 3: Scale-up Synthesis via Catalytic Reductive Amination
Rationale: The final conversion of the aldehyde to the primary amine is achieved via reductive amination. For scale-up, catalytic hydrogenation is the method of choice.[8][10] Raney Nickel is a cost-effective and highly active catalyst for this transformation. The reaction is performed in a solution of ammonia in methanol, which serves as both the nitrogen source and the solvent. High-pressure hydrogen is used to reduce the intermediate imine in situ.[11]
Caption: Mechanism of Reductive Amination.
Protocol:
Catalyst Preparation: In a fume hood, carefully wash Raney Nickel (50% slurry in water, ~20 g wet weight) with deionized water (3 x 50 mL) and then with absolute ethanol (3 x 50 mL). Caution: Raney Nickel is pyrophoric when dry and must be handled as a slurry.
Setup: Charge the freshly washed Raney Nickel slurry and a 7 N solution of ammonia in methanol (600 mL) to a 2 L high-pressure hydrogenation vessel (autoclave).
Charging Reagents: Add a solution of crude 1,1-difluorospiro[2.3]hexane-5-carbaldehyde (~75 g, assuming ~0.52 mol from the previous step) in methanol (100 mL) to the vessel.
Reaction: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel to 100 psi (approx. 7 bar) with hydrogen.
Heating & Stirring: Begin vigorous stirring and heat the reaction mixture to 50 °C. Maintain the hydrogen pressure at 100 psi, replenishing as needed from a reservoir.
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 8-12 hours.
Cooldown & Depressurization: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system three times with nitrogen.
Work-up: Under a nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry. Immediately quench the filter cake with copious amounts of water.
Isolation: Concentrate the filtrate under reduced pressure to remove methanol and excess ammonia. Dissolve the residue in diethyl ether (500 mL) and wash with brine (100 mL).
Purification: Dry the ether solution over anhydrous potassium carbonate, filter, and concentrate to give the crude amine. For higher purity, the amine can be distilled under reduced pressure or converted to its hydrochloride salt by bubbling HCl gas through an ethereal solution, followed by filtration and drying.
Process Parameter and Troubleshooting Summary
The following tables summarize critical parameters for the final reductive amination step and provide a guide for troubleshooting common issues.
Table 1: Critical Process Parameters for Reductive Amination
Parameter
Recommended Range
Rationale
Catalyst Loading
10-15 wt% (wet Raney Ni vs. aldehyde)
Ensures a sufficient rate of reaction without excessive cost.
Hydrogen Pressure
80-150 psi (5.5-10 bar)
Higher pressure increases hydrogen concentration in solution, favoring the reduction of the imine intermediate.
Temperature
40-60 °C
Balances reaction rate with potential side reactions and solvent volatility.
NH₃ Concentration
5-7 N in Methanol
High concentration of ammonia drives the equilibrium towards imine formation.
| Stirring Speed | >500 RPM | Essential for efficient gas-liquid-solid mixing in a heterogeneous catalytic system. |
Table 2: Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Incomplete Conversion
1. Inactive catalyst.2. Insufficient hydrogen pressure or time.3. Impurities in the aldehyde (e.g., residual acid).
1. Use fresh, properly washed catalyst.2. Increase pressure/time; check for leaks.3. Ensure aldehyde is purified or neutralized if necessary.
Formation of Secondary Amine
1. Localized low concentration of ammonia.2. Reaction temperature too high.
1. Ensure high ammonia concentration and good mixing.2. Reduce reaction temperature to 40-50 °C.
| Low Yield | 1. Volatility of the product during work-up.2. Catalyst poisoning. | 1. Use care during solvent removal; consider converting to HCl salt for isolation.2. Ensure all reagents and solvents are of high purity. |
Comprehensive Safety Considerations
All procedures must be conducted by trained personnel in a well-ventilated chemical fume hood or appropriate containment facility. A thorough risk assessment should be performed before commencing any work.
Organofluorine Compounds: While the specific toxicity of the intermediates and product is unknown, organofluorine compounds should be handled with care.[12][13] Avoid inhalation, ingestion, and skin contact by using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
High-Pressure Hydrogenation: Reactions involving high-pressure hydrogen gas pose a significant explosion risk.[8] Use only certified and properly maintained high-pressure equipment. Ensure the reactor is located behind a blast shield. Always follow correct procedures for pressurizing, venting, and purging the system.
Pyrophoric Reagents: Raney Nickel is pyrophoric and can ignite spontaneously in air when dry.[8] Always handle it as a water or solvent slurry. The filter cake from the reaction must be kept wet and should be quenched immediately and disposed of according to institutional safety guidelines.
Borane-THF (BH₃•THF): This reagent is corrosive and reacts violently with water, releasing flammable hydrogen gas. All manipulations must be performed under an inert atmosphere (nitrogen or argon). The quenching process must be done slowly and at low temperatures.
Ammonia: Anhydrous ammonia and its concentrated solutions are corrosive and toxic. Handle in a well-ventilated fume hood and wear appropriate PPE.
References
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons. [Link]
Chemguide. (n.d.). Reducing Nitriles to Primary Amines. [Link]
ACS Green Chemistry Institute. (n.d.). Nitrile Reduction. Pharmaceutical Roundtable. [Link]
JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles. [Link]
Kuwano, R., et al. (2018). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry – An Asian Journal, 13(17), 2355-2360. [Link]
Zhuravlev, F. M., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 4(4), 7359–7370. [Link]
Cheprakov, A. V., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(35), 11646-11683. [Link]
Zhuravlev, F. M., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 4(4), 7359-7370. [Link]
Zhuravlev, F. M., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. [Link]
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
Ismalaj, E., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 14(1), 705. [Link]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Gutmann, B., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 33–47. [Link]
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 269. [Link]
Chemistry Steps. (2024). Aldehydes and Ketones to Amines. [Link]
MDPI. (n.d.). Special Issue: Insights for Organofluorine Chemistry. Molecules. [Link]
Stepan, A. F., et al. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues. Angewandte Chemie International Edition. [Link]
Piras, M., et al. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1114–1120. [Link]
ResearchGate. (2025). Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives. [Link]
Piras, M., et al. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1114-1120. [Link]
Piras, M., et al. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid. PubMed. [Link]
Application Note: (1,1-Difluorospirohexan-5-yl)methanamine as a Next-Generation Bioisostere in Drug Discovery
Application Note: (1,1-Difluorospiro[1]hexan-5-yl)methanamine as a Next-Generation Bioisostere in Drug Discovery Scientific Rationale & Strategic Utility The transition from flat, -hybridized aromatic rings to -rich, thr...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: (1,1-Difluorospiro[1]hexan-5-yl)methanamine as a Next-Generation Bioisostere in Drug Discovery
Scientific Rationale & Strategic Utility
The transition from flat,
-hybridized aromatic rings to -rich, three-dimensional scaffolds is a defining paradigm in modern medicinal chemistry[1]. This "escape from flatland" improves clinical success rates by enhancing target specificity and aqueous solubility. Among these novel scaffolds, strained spiro heterocycles—particularly spiro[2]hexanes—have emerged as premier bioisosteres for saturated rings (like piperidine) and aromatic rings (like benzyl groups)[3].
(1,1-Difluorospiro[2]hexan-5-yl)methanamine represents a highly versatile, next-generation building block. It combines a primary amine handle with a rigid spirocyclic core and a gem-difluoro moiety. The strategic incorporation of the gem-difluoro group serves multiple purposes: it acts as a lipophilic bioisostere of a carbonyl group, sterically and electronically shields the core from cytochrome P450 (CYP450) mediated oxidation, and fine-tunes the basicity of the adjacent amine via inductive electron withdrawal[4],[5].
Physicochemical Profiling
To understand the structural advantages of this building block, we compare its properties against traditional flat and non-fluorinated counterparts.
Complete hybridization provides a defined 3D vector, improving target binding thermodynamics and off-target selectivity.
Metabolic Stability
Low (Benzylic oxidation)
High (Blocked by spiro core & fluorine)
The gem-difluoro group sterically and electronically deactivates the adjacent C-H bonds, preventing rapid oxidative clearance[5].
(Amine)
~9.3
~8.5 - 8.8 (Estimated)
Inductive electron-withdrawal by the fluorine atoms lowers the , increasing the fraction of un-ionized drug at physiological pH, thereby improving membrane permeability[4].
Lipophilicity (LogP)
~1.1
~1.4 - 1.6 (Estimated)
Fluorine incorporation increases lipophilicity without adding significant molecular weight, optimizing the balance between solubility and permeability[4].
Divergent Synthetic Workflows
The primary methanamine handle allows this scaffold to be rapidly diversified into various lead-like compounds. The diagram below illustrates the divergent synthetic pathways and the resulting target classes.
Figure 1: Divergent application workflows for (1,1-Difluorospiro[2]hexan-5-yl)methanamine in medicinal chemistry.
Validated Experimental Protocols
The following protocols are designed as self-validating systems . Each step includes the mechanistic causality behind the reagent choices and specific In-Process Controls (IPCs) to ensure experimental integrity.
Protocol A: Standardized Amide Coupling
Objective: Synthesis of rigid spirocyclic amides for target binding (e.g., kinase hinge-binding motifs).
Activation: Dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir at room temperature for 15 minutes.
Causality: HATU is selected over EDC/HOBt due to its superior reaction kinetics. The spiro[2]hexane core imparts slight steric bulk; the highly reactive 7-azabenzotriazole active ester generated by HATU overcomes this steric hindrance. DIPEA is a non-nucleophilic base that neutralizes the amine hydrochloride salt without competing for the active ester.
Coupling: Add (1,1-Difluorospiro[2]hexan-5-yl)methanamine (1.1 equiv) to the activated mixture. Stir at room temperature for 2–4 hours.
In-Process Control (IPC): Monitor via TLC (Ninhydrin stain).
Self-Validation: The primary methanamine will stain dark purple/pink. The complete disappearance of this spot validates total consumption of the building block.
Workup: Dilute with EtOAc and wash sequentially with 1N HCl, saturated
, and brine.
Causality: The acidic wash removes unreacted amine and basic byproducts, while the basic wash removes unreacted carboxylic acid, ensuring a highly pure crude product.
Protocol B: Reductive Amination
Objective: Synthesis of functionalized secondary amines (e.g., for GPCR ligand development).
Imine Formation: Combine the target aldehyde (1.0 equiv) and (1,1-Difluorospiro[2]hexan-5-yl)methanamine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add a catalytic amount of acetic acid (0.1 equiv) and stir for 1 hour.
Causality: DCE provides optimal solubility and stabilizes the transition state of the iminium ion. Acetic acid catalyzes the dehydration of the hemiaminal intermediate to the reactive iminium species.
Reduction: Add Sodium triacetoxyborohydride (
) (1.5 equiv) portion-wise. Stir at room temperature for 12 hours.
Causality:
is a mild reducing agent that selectively reduces the iminium ion without reducing the starting aldehyde, preventing the formation of primary alcohol byproducts.
Workup: Quench the reaction carefully with saturated aqueous
. Extract with DCM.
Self-Validation: The basic quench neutralizes the acetic acid and ensures the newly formed secondary amine is fully deprotonated, partitioning entirely into the organic layer.
Objective: Installation of the spirocyclic core onto electron-deficient heteroaromatic rings.
Reaction Setup: Dissolve the heteroaryl halide (e.g., 2-chloropyrimidine) (1.0 equiv) and the methanamine building block (1.2 equiv) in anhydrous DMSO (0.5 M). Add
(2.5 equiv).
Causality: DMSO is a highly polar aprotic solvent that effectively solvates the potassium cations, leaving the carbonate highly active, and stabilizes the negatively charged Meisenheimer complex intermediate.
Heating: Heat the mixture to 80–100 °C for 8 hours.
Causality: While the primary amine is a strong nucleophile, the steric bulk of the spiro[2]hexane system increases the activation energy required to reach the transition state. Thermal energy is required to overcome this barrier.
Product Verification (
NMR):
Self-Validation:
NMR is a powerful tool for this scaffold. The gem-difluoro group typically appears as an AB quartet or a distinct singlet between -80 to -100 ppm. A shift in this signal relative to the starting material confirms the successful modification of the adjacent chemical environment.
References
1.[1] Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters - ACS Publications. URL:[Link]
2.[3] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2]hexanes and spiro[3.3]heptanes. Chemical Communications - RSC Publishing. URL:[Link]
3.[4] Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. URL:[Link]
4.[5] Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. European Journal of Organic Chemistry (via NIH). URL:[Link]
plication of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine in PET imaging
Introduction: The Promise of Strained Spirocyclic Scaffolds in PET Tracer Development Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative insights into bi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Promise of Strained Spirocyclic Scaffolds in PET Tracer Development
Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative insights into biological processes in vivo.[1][2] The development of novel PET radiopharmaceuticals is crucial for advancing precision diagnostics and personalized medicine.[1] The choice of the core molecular scaffold is a critical determinant of a tracer's pharmacokinetic and pharmacodynamic properties. In recent years, strained ring systems, particularly spirocyclic scaffolds, have garnered significant attention in medicinal chemistry for their ability to confer unique three-dimensional conformations that can enhance binding affinity and selectivity for biological targets.
The (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine core represents a particularly intriguing scaffold for PET tracer design. The spiro[2.3]hexane moiety introduces a rigid, three-dimensional structure that can explore chemical space not readily accessible by more traditional, planar ring systems.[3] The geminal difluoro group on the cyclopropane ring can offer several advantages, including:
Metabolic Stability: The C-F bond is exceptionally strong, and the difluoromethyl group can block potential sites of metabolism, leading to improved in vivo stability of the tracer.[4][5]
Modulation of Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity, pKa, and conformational preferences, which can be fine-tuned to optimize blood-brain barrier penetration and target engagement.
Potential for Bioisosteric Replacement: The difluoromethylene group can act as a bioisostere for other functional groups, such as a carbonyl or hydroxyl group, potentially leading to novel pharmacological profiles.
This document provides a comprehensive guide to the potential application of a Fluorine-18 labeled derivative of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine as a PET imaging agent. While this specific molecule is presented here as a novel candidate, the protocols and methodologies are grounded in established principles of radiochemistry and PET tracer development.[6][7]
For the purpose of these application notes, we will hypothesize that methanamine is a novel ligand for the sigma-1 (σ1) receptor. The σ1 receptor is a chaperone protein implicated in a variety of neurological and psychiatric disorders, as well as in cancer.[8] PET imaging of σ1 receptors could therefore have significant diagnostic and therapeutic implications. The unique conformational constraints of the spiro[2.3]hexane scaffold may provide a novel binding mode to the σ1 receptor, potentially leading to high affinity and selectivity.[8]
PART 1: Radiosynthesis of (18)Fmethanamine
The radiosynthesis of the target tracer will be achieved via a two-step process: synthesis of a suitable precursor followed by nucleophilic substitution with [18F]fluoride.
The synthesis of the tosylated precursor is a crucial first step. A plausible synthetic route is outlined below, starting from commercially available 1,1-difluorospiro[2.3]hexan-5-ol.
Workflow for Precursor Synthesis
Caption: Synthetic scheme for the tosylated precursor.
Protocol:
To a solution of (1,1-difluorospiro[2.3]hexan-5-yl)methanol (1.0 eq) in anhydrous pyridine (10 mL) at 0 °C, add p-toluenesulfonyl chloride (1.2 eq).
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12 hours.
Quench the reaction with ice-water and extract the product with ethyl acetate (3 x 20 mL).
Wash the combined organic layers with 1M HCl, saturated NaHCO3, and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the desired precursor.
Automated Radiosynthesis of (18)Fmethanamine
The radiosynthesis is designed for an automated synthesis module to ensure reproducibility and radiation safety.[7]
Workflow for Automated Radiosynthesis
Caption: Automated radiosynthesis and purification workflow.
Protocol:
[18F]Fluoride Trapping and Elution: Load aqueous [18F]fluoride onto a pre-conditioned QMA cartridge. Elute the trapped [18F]fluoride with a solution of Kryptofix 2.2.2 (K2.2.2) and K2CO3 in acetonitrile/water into the reaction vessel.[9]
Azeotropic Drying: Dry the [18F]fluoride/K2.2.2 complex by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen.
Radiolabeling: Add a solution of the tosylated precursor (5-10 mg) in anhydrous DMSO to the dried [18F]fluoride. Heat the reaction mixture at 120 °C for 10 minutes.
Purification: After cooling, dilute the reaction mixture with water and pass it through a tC18 Sep-Pak cartridge to trap the crude product. Wash the cartridge with water to remove unreacted [18F]fluoride and polar impurities. Elute the desired product with ethanol. Further purify using an Alumina N Sep-Pak cartridge.
Formulation: Evaporate the ethanol and reformulate the final product in sterile saline for injection.
Parameter
Expected Value
Radiochemical Yield (decay-corrected)
35-50%
Radiochemical Purity
>98%
Molar Activity
>1.5 Ci/µmol (>55.5 GBq/µmol)
Synthesis Time
~45 minutes
Table 1: Expected Radiosynthesis Parameters
PART 2: Quality Control
Rigorous quality control is essential to ensure the safety and efficacy of the radiotracer for in vivo studies.
Workflow for Quality Control
Caption: Comprehensive quality control workflow.
Protocols:
Radio-HPLC:
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase: Isocratic or gradient elution with acetonitrile and water (containing 0.1% TFA).
Detectors: UV (at 254 nm) and a radioactivity detector in series.
Acceptance Criteria: Radiochemical purity >98%. The retention time of the radioactive peak should match that of the non-radioactive standard.
Gas Chromatography (GC):
Analyze for residual solvents such as acetonitrile and DMSO.
Acceptance Criteria: Levels must be below the limits specified in the USP guidelines.
Radionuclidic Purity:
Use a gamma spectrometer to confirm the 511 keV photopeak characteristic of Fluorine-18.
Acceptance Criteria: Radionuclidic purity >99.5%.
pH:
Measure the pH of the final formulation using a calibrated pH meter.
Acceptance Criteria: pH between 4.5 and 7.5.
Bacterial Endotoxin Test:
Perform a Limulus Amebocyte Lysate (LAL) test.
Acceptance Criteria: Endotoxin levels below the specified limit for parenteral drugs.
Sterility:
The final product should be passed through a 0.22 µm sterile filter. A sample should be sent for sterility testing according to standard protocols.
PART 3: In Vitro and In Vivo Evaluation
In Vitro Autoradiography
Objective: To determine the binding affinity and specificity of the tracer to σ1 receptors in brain tissue.
Protocol:
Prepare 20 µm thick cryosections of rodent brain tissue known to have high densities of σ1 receptors (e.g., hippocampus, cerebellum).
Incubate the sections with varying concentrations of methanamine (0.1-10 nM) for 60 minutes at room temperature.
For blocking studies, co-incubate a separate set of sections with an excess (10 µM) of a known σ1 receptor ligand (e.g., (+)-pentazocine).
Wash the sections in ice-cold buffer to remove unbound tracer.
Expose the dried sections to a phosphor imaging plate overnight.
Analyze the resulting autoradiograms to quantify the binding density and determine the binding potential.
In Vivo PET Imaging in Rodents
Objective: To evaluate the brain uptake, regional distribution, and in vivo specificity of the tracer.
Protocol:
Anesthetize a healthy rodent (e.g., Sprague-Dawley rat) with isoflurane.
Perform a tail vein cannulation for tracer injection.
Position the animal in a small-animal PET scanner.
Inject a bolus of methanamine (100-200 µCi) via the tail vein.
Acquire dynamic PET data for 60-90 minutes.
For blocking studies, pre-treat a separate cohort of animals with a σ1 receptor antagonist 30 minutes prior to tracer injection.
Reconstruct the PET images and perform kinetic modeling to determine the tracer uptake and binding parameters in different brain regions.
Brain Region
Expected Uptake (Baseline)
Expected Uptake (Blocked)
Hippocampus
High
Significantly Reduced
Cerebellum
High
Significantly Reduced
Cortex
Moderate
Reduced
Striatum
Low
Minimal Change
Table 2: Hypothetical Brain Uptake in Rodents
Conclusion
The novel scaffold of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine holds significant potential for the development of new PET imaging agents. The synthetic and radiolabeling protocols outlined in this document provide a feasible pathway for the production of methanamine. The proposed in vitro and in vivo evaluation methods will be crucial in validating its utility as a specific and high-affinity PET tracer, potentially for the σ1 receptor. Further studies are warranted to fully characterize the pharmacological properties of this promising new compound.
References
Li, Y., Wang, X., Zhang, J., Deuther-Conrad, W., Xie, F., Zhang, X., ... & Jia, H. (2013). Synthesis and evaluation of novel (18)F-labeled spirocyclic piperidine derivatives as σ1 receptor ligands for positron emission tomography imaging. Journal of medicinal chemistry, 56(9), 3583-3596. [Link]
Liang, S. H., & Vasdev, N. (2018). Recent Advances in 18F Radiochemistry: A Focus on B-18F, Si-18F, Al-18F, and C-18F Radiofluorination via Spirocyclic Iodonium Ylides. Journal of Nuclear Medicine, 59(4), 565-569. [Link]
Rotstein, B. H., & Liang, S. H. (2023). Spirocyclic Iodonium Ylides for Fluorine-18 Radiolabeling of Non-Activated Arenes: From Concept to Clinical Research. The Chemical Record, 23(9), e202300072. [Link]
Davis, R. A., Lau, K., Hausner, S. H., & Sutcliffe, J. L. (2016). Solid-Phase Synthesis and Fluorine-18 Radiolabeling of cycloRGDyK. Organic & biomolecular chemistry, 14(38), 9014-9021. [Link]
Richards, K. E., & Scott, P. J. (2014). Fluorine-18 radiochemistry, labeling strategies and synthetic routes. Bioconjugate chemistry, 25(12), 2133-2149. [Link]
Chemsrc. (n.d.). 1-(1,1-Difluorospiro[2.3]hexan-5-YL)ethan-1-amine hcl. Retrieved from [Link]
Ting, R., Adam, M. J., & Perrin, D. M. (2013). One-step 18 F labeling of biomolecules using organotrifluoroborates. Nature protocols, 8(1), 132-140. [Link]
Lye, K., & Gouverneur, V. (2022). Fluorine-18 Labeling of Difluoromethyl and Trifluoromethyl Groups via Monoselective C− F Bond Activation. Angewandte Chemie International Edition, 61(49), e202210917. [Link]
ResearchGate. (2022). Fluorine‐18 Labeling of Difluoromethyl and Trifluoromethyl Groups via Monoselective C–F Bond Activation. Retrieved from [Link]
Chemspace. (n.d.). N-{1,1-difluoro-5-methylspiro[2.3]hexan-5-yl}-1-oxa-8-azaspiro[4.5]decan-3-amine. Retrieved from [Link]
Singh, B., Kumar, A., Sharma, S., & Sharma, R. K. (2021). Synthesis, characterization, and radiosynthesis of fluorine-18-AVT-011 as a Pgp chemoresistance imaging marker. Journal of Radioanalytical and Nuclear Chemistry, 328(3), 1059-1068. [Link]
Arukha, A. P., & Doss, M. (2020). Method to Development of PET Radiopharmaceutical for Cancer Imaging. In Methods in Molecular Biology (Vol. 2144, pp. 21-31). Humana, New York, NY. [Link]
Sadeghzadeh, M., Wenzel, B., Gündel, D., Deuther-Conrad, W., Toussaint, M., Moldovan, R. P., ... & Brust, P. (2020). Development of Novel Analogs of the Monocarboxylate Transporter Ligand FACH and Biological Validation of One Potential Radiotracer for Positron Emission Tomography (PET) Imaging. Molecules, 25(10), 2309. [Link]
Chézal, J. M., & Tourvieille, C. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Molecules, 28(9), 3698. [Link]
ResearchGate. (2022). Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives 4 a, 4 b, 5 a, and 5 b. Retrieved from [Link]
Ceci, F., & Fanti, S. (2023). The Medical Applications of Novel PET Radiopharmaceuticals. Cancers, 15(20), 4935. [Link]
Mu, L., & Ametamey, S. M. (2012). PSS223 as a PET tracer for imaging of metabotropic glutamate receptor subtype 5 (mGluR5). Chimia, 66(4), 200-203. [Link]
Jayaraman, A., & Soriano, A. (2026). Clinical applications of PET imaging for evaluating treatment-induced vascular toxicity in oncology. Current opinion in hematology. [Link]
Coenen, H. H., & Zlatopolskiy, B. D. (2018). Expanding PET-applications in life sciences with positron emitters beyond fluorine-18. Journal of labelled compounds and radiopharmaceuticals, 61(1), 2-17. [Link]
Asti, M., & De Feo, M. S. (2023). Automated Synthesis Method to Produce the PET Tracer [68Ga]Ga-FAPI-46 for Clinical Applications: Development, Optimization and Validation. Journal of Biotechnology and Biomedicine, 6(4), 336-346. [Link]
Jayaraman, A., & Soriano, A. (2026). Clinical applications of PET imaging for evaluating treatment-induced vascular toxicity in oncology. Current opinion in hematology. [Link]
Kitson, S. L., Cuccurullo, V., Ciarmiello, A., & Mansi, L. (2009). Clinical applications of positron emission tomography (PET) imaging in medicine: oncology, brain diseases and cardiology. Current radiopharmaceuticals, 2(4), 224-253. [Link]
Rehman, I., Arkin, C. S., Knapek, E., Snyder, S., & Schulte, M. (2023). Development of PET Tracers of Glutamine Metabolism. Insight: Indiana University Medical Student Research Journal, 2(1). [Link]
Dolbier Jr, W. R. (2021). The preparation and properties of 1, 1-difluorocyclopropane derivatives. Beilstein journal of organic chemistry, 17, 269-281. [Link]
Technical Support Center: Synthesis of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine
Answering the call for a comprehensive technical guide, this support center provides in-depth troubleshooting for the synthesis of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine. As a Senior Application Scientist, my goal...
Author: BenchChem Technical Support Team. Date: March 2026
Answering the call for a comprehensive technical guide, this support center provides in-depth troubleshooting for the synthesis of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine. As a Senior Application Scientist, my goal is to equip you with not just the steps, but the underlying chemical logic to navigate the challenges of this multi-step synthesis.
This guide is structured to anticipate and resolve common issues encountered during the synthesis of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine, a molecule of interest in medicinal chemistry due to its unique conformational properties.
Frequently Asked Questions (FAQs)
Q1: What is a viable synthetic pathway for (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine?
A common and logical synthetic route proceeds in three main stages:
Formation of the Spirocyclic Ketone Core: Synthesis of 1,1-difluorospiro[2.3]hexan-5-one.
Carbonyl to Amine Conversion: Transformation of the ketone to the target primary amine. This is often achieved via reductive amination.
The overall workflow is depicted below:
Figure 1: Proposed synthetic workflow for (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine.
Q2: What are the critical reaction steps to monitor closely for yield and purity?
The two most critical steps are the difluorocyclopropanation and the final reductive amination. The introduction of the gem-difluoro group can be challenging, and the reductive amination is pivotal for the final yield and purity of the target amine.
Q3: How can I effectively monitor the progress of these reactions?
For most steps, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective. For the difluorocyclopropanation, ¹⁹F NMR can be a powerful tool to track the formation of the fluorinated product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low Yield in Difluorocyclopropanation of Spiro[2.3]hexan-5-one
Symptoms:
TLC or GC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting material.
Multiple unidentified side products are observed.
The isolated yield of 1,1-Difluorospiro[2.3]hexan-5-one is below expectations.
Potential Causes & Solutions:
Potential Cause
Explanation
Recommended Solution
Inefficient Difluorocarbene Generation
The generation of difluorocarbene from precursors like TMSCF₃ (Ruppert-Prakash reagent) or TFDA (trifluoromethyl-3,3-difluoro-2-trifluoromethyldiazirine) can be sensitive to reaction conditions.
Ensure anhydrous conditions. Screen different fluoride sources (e.g., TBAF, CsF) and optimize their stoichiometry.
Carbene Insertion into C-H Bonds
Difluorocarbene is highly reactive and can insert into solvent or substrate C-H bonds, leading to side products.
Use a non-reactive solvent like diglyme or THF. Running the reaction at a lower temperature may also improve selectivity.
Steric Hindrance
The spirocyclic nature of the substrate may sterically hinder the approach of the difluorocarbene to the double bond of an enol or enolate intermediate.
Consider using a less sterically demanding difluorocarbene precursor. A different synthetic approach, such as the cyclopropanation of a difluoroalkene, might be necessary in extreme cases.
Product Instability
The difluorinated spirocycle may have limited stability under the reaction or workup conditions.
Analyze the reaction mixture at various time points to check for product decomposition. A milder workup procedure, avoiding strong acids or bases, may be required.[1]
Problem 2: Incomplete Conversion or Side Product Formation during Reductive Amination
Symptoms:
LC-MS analysis shows the presence of the starting ketone, the intermediate imine, and the desired amine.
Formation of a secondary amine by-product is observed.
Low isolated yield of the target primary amine.
Potential Causes & Solutions:
Potential Cause
Explanation
Recommended Solution
Inefficient Imine Formation
The equilibrium between the ketone and the imine may not favor the imine, especially with ammonia as the amine source.
Use a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards the imine. Running the reaction at a slightly elevated temperature can also help.
Suboptimal Reducing Agent
The choice of reducing agent is critical. Some may not be potent enough to reduce the imine efficiently, while others might reduce the starting ketone.
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often effective for reductive aminations as they are selective for the imine over the ketone.[2] Amine-borane complexes are also excellent alternatives.[2]
Over-alkylation to Secondary Amine
The newly formed primary amine can react with another molecule of the starting ketone to form a secondary amine by-product.
Use a large excess of the aminating agent (e.g., ammonia or an ammonia source like ammonium acetate). This will statistically favor the formation of the primary amine.
Biocatalytic Approach
For challenging reductive aminations, consider using an imine reductase (IRED) enzyme.[3]
IREDs can offer high chemo- and stereoselectivity under mild reaction conditions.[3] This is an increasingly popular method in pharmaceutical synthesis.[3]
Add_Dehydrating [label="Add molecular sieves or increase temperature.", fillcolor="#F1F3F4", fontcolor="#202124"];
Change_Reducing_Agent [label="Switch to NaBH(OAc)₃ or an amine-borane complex.", fillcolor="#F1F3F4", fontcolor="#202124"];
Increase_Amine [label="Use a large excess of the amine source.", fillcolor="#F1F3F4", fontcolor="#202124"];
Success [label="Improved Yield", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Figure 2: Decision-making workflow for troubleshooting the reductive amination step.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of 1,1-Difluorospiro[2.3]hexan-5-one
This protocol is a starting point and may require optimization.
To a solution of 1,1-difluorospiro[2.3]hexan-5-one (1.0 eq) in anhydrous methanol (0.1 M) is added ammonium acetate (10 eq) and 3Å molecular sieves.
The mixture is stirred at room temperature for 2-4 hours to facilitate imine formation.
The reaction is cooled to 0 °C, and sodium cyanoborohydride (1.5 eq) is added portion-wise.
The reaction is allowed to warm to room temperature and stirred overnight.
Upon completion (monitored by LC-MS), the reaction is quenched by the careful addition of 2M HCl.
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
The aqueous layer is extracted with ethyl acetate (3x).
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
The crude product is purified by flash column chromatography on silica gel to afford the target amine.
References
Chemsrc. (2025, August 27). 1-(1,1-Difluorospiro[2.3]hexan-5-YL)ethan-1-amine hcl.
PubMed. (n.d.). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[4][5]-Proton Shift Reaction.(1) Scope and Limitations. Retrieved from [Link]
Google Patents. (n.d.). Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid.
ResearchGate. (n.d.). Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives 4 a, 4 b, 5 a, and 5 b (relative configurations are shown).
eGrove. (n.d.). Synthesis of Derivatives of Hexafluoroisopropanol.
Raines Lab. (2012, May 21). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines via Lithiation of N-BOC-methanopyrrolidines. Constrained C -Exo and C -Endo.
PMC. (n.d.). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Retrieved from [Link]
ACS GCI Pharmaceutical Roundtable. (2026, February 11). Reductive Amination. Retrieved from [Link]
PubMed. (2014, May 14). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid. Retrieved from [Link]
Beilstein Journals. (n.d.). Supporting Information File 1 Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” a. Retrieved from [Link]
White Rose Research Online. (2022, April 19). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Retrieved from [Link]
Organic Syntheses. (n.d.). 5-METHYL-5-HEXEN-2-ONE. Retrieved from [Link]
Reddit. (2025, November 19). Help with mechanism in order to diagnose automated synthesis hardware issues. Retrieved from [Link]
SpiroChem. (n.d.). Publications. Retrieved from [Link]
MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]
PMC. (n.d.). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Retrieved from [Link]
Technical Support Center: Purification of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine
Welcome to the technical support center for the purification of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining this novel building block in high purity. The unique combination of a strained spiro[2.3]hexane core, a gem-difluoro group, and a primary amine presents a distinct set of purification hurdles. This document provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities effectively.
Introduction: The Purification Puzzle
(1,1-Difluorospiro[2.3]hexan-5-yl)methanamine is a valuable scaffold in medicinal chemistry due to the conformational rigidity imparted by the spirocycle and the metabolic stability often associated with fluorinated motifs.[1] However, these same features contribute to its challenging purification profile. The basicity of the primary amine can lead to strong interactions with standard silica gel, resulting in poor peak shape and potential decomposition.[2][3] Furthermore, the synthesis of this compound may yield a mixture of diastereomers and closely related impurities that are difficult to resolve.[4]
This guide will equip you with the knowledge to anticipate and overcome these challenges, enabling you to obtain your target compound with the desired purity for downstream applications.
Q1: I'm observing significant peak tailing and low recovery of my product during silica gel column chromatography. What's causing this and how can I fix it?
A1: This is a classic issue encountered when purifying amines on standard silica gel. The acidic silanol groups on the silica surface strongly interact with the basic amine, leading to a number of problems:
Irreversible Adsorption: A portion of your compound can become permanently stuck to the column, resulting in low recovery.
Peak Tailing: The strong interaction causes the compound to elute slowly and asymmetrically, leading to broad, tailing peaks that are difficult to separate from impurities.
Degradation: The acidic environment of the silica gel can potentially degrade sensitive molecules, especially those with strained ring systems.[5]
Troubleshooting Steps:
Deactivate the Silica Gel: Before running your column, pre-treat the silica gel with a mobile phase containing a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). A typical concentration is 0.1-1% (v/v) in your eluent. This will neutralize the acidic silanol groups, minimizing their interaction with your primary amine.[2]
Use an Amine-Functionalized Silica Gel: A more robust solution is to use a commercially available amine-functionalized silica gel.[3] This stationary phase has a bonded basic functionality that effectively shields the silanol groups, leading to excellent peak shape and improved recovery for basic compounds.
Optimize Your Solvent System: Even with deactivated or functionalized silica, the choice of eluent is critical. Start with a less polar solvent system and gradually increase the polarity. Common solvent systems for amines include hexane/ethyl acetate, dichloromethane/methanol, and ethyl acetate/isopropanol.[3]
Q2: My crude product is an oil and I'm struggling to crystallize it. Are there alternative non-chromatographic purification methods?
A2: It is common for freebase amines to be oils, making crystallization difficult.[2] However, you can often induce crystallization by converting the amine to a salt.
Protocol for Salt Formation and Recrystallization:
Dissolve your crude (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
Slowly add a solution of an acid, such as hydrochloric acid (in diethyl ether or isopropanol) or acetic acid, while stirring.[2]
The corresponding ammonium salt will often precipitate out of the solution. If it doesn't, you can try cooling the solution or adding a less polar co-solvent to induce precipitation.
Collect the solid salt by filtration and wash it with a small amount of cold solvent.
Recrystallize the salt from a suitable solvent system to achieve high purity.
Another innovative approach for amine purification involves the use of trichloroacetic acid (TCA). This method relies on the formation of a precipitating amine salt with TCA, which can then be easily decomposed to liberate the pure amine by gentle heating, releasing volatile byproducts.[6][7]
Q3: I suspect my product is a mixture of diastereomers. How can I confirm this and what is the best way to separate them?
A3: The synthesis of spirocyclic compounds can often lead to the formation of diastereomers, which can be challenging to separate due to their similar physical properties.[4]
Confirmation of Diastereomers:
NMR Spectroscopy: Carefully analyze the 1H, 13C, and 19F NMR spectra of your purified material. The presence of multiple sets of signals for certain protons, carbons, or fluorine atoms can indicate a diastereomeric mixture.
LC-MS: A high-resolution liquid chromatography-mass spectrometry (LC-MS) analysis may show a single mass peak but multiple chromatographic peaks, which is a strong indicator of isomers.
Separation Strategies:
Flash Column Chromatography: This is the most common method for separating diastereomers on a preparative scale.[4] You may need to screen various stationary and mobile phases to achieve baseline separation.
Stationary Phase: Normal-phase silica, amine-functionalized silica, or even reversed-phase C18 silica can be effective.
Mobile Phase: A slow, shallow gradient is often necessary to resolve closely eluting diastereomers.
Preparative HPLC: For very difficult separations or to obtain highly pure individual diastereomers, preparative high-performance liquid chromatography (HPLC) is the method of choice.[8]
Supercritical Fluid Chromatography (SFC): SFC can be a powerful technique for separating isomers, including those of spirocyclic compounds, and often provides faster separations than traditional HPLC.[9]
Q4: What are the likely impurities I might encounter, and how can I distinguish them from my product?
A4: The potential impurities will depend on the synthetic route used to prepare (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine. However, some common impurities to watch for include:
Impurity
Origin
Distinguishing Features & Purification Strategy
Starting Materials
Incomplete reaction
Often have significantly different polarities from the product. Can usually be removed by standard column chromatography or acid-base extraction.
Ring-Opened Byproducts
Instability of the spirocycle
May have different mass-to-charge ratios in LC-MS analysis. Polarity will vary depending on the structure.
Over-Alkylated Amines
Side reactions
If a secondary or tertiary amine is formed, its basicity and polarity will be different. Acid-base extraction can be effective.[2]
Diastereomers
Non-stereoselective synthesis
Same mass, slightly different chromatographic retention times. Requires high-resolution chromatography for separation.[4]
Analytical Techniques for Impurity Profiling:
TLC: Thin-layer chromatography is a quick and easy way to get a preliminary assessment of the purity of your crude material and to screen for suitable column chromatography conditions.
LC-MS: Provides information on the masses of the components in your mixture, helping to identify byproducts.
GC-MS: For volatile impurities, gas chromatography-mass spectrometry can be very informative.[10]
NMR: Can help to identify the structures of major impurities if they can be isolated.
Purification Workflow and Troubleshooting Logic
The following diagram outlines a general workflow for the purification of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine, including key decision points for troubleshooting.
Technical Support Center: Stabilizing (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine for Long-Term Storage
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the long-term storage and stability assessment of (1,1-difluorospiro[2.3]hexan-5-yl)methanamine....
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the long-term storage and stability assessment of (1,1-difluorospiro[2.3]hexan-5-yl)methanamine. The unique structural motifs of this compound—a primary amine, a gem-difluoro group, and a strained spiro[2.3]hexane core—necessitate specific handling procedures to ensure its chemical integrity for downstream applications.
Part 1: Frequently Asked Questions (FAQs) & Quick Reference
This section provides immediate answers to common questions regarding the handling and storage of (1,1-difluorospiro[2.3]hexan-5-yl)methanamine.
Q1: What are the optimal conditions for long-term storage?
A1: For long-term stability ( > 6 months), the compound should be stored as a neat solid at temperatures of -20°C or lower, under an inert atmosphere (argon or nitrogen), and protected from light. Amines are susceptible to degradation from atmospheric moisture and carbon dioxide, and low temperatures are crucial for minimizing the rate of potential decomposition.[1][2][3]
Q2: Is this compound sensitive to air and moisture?
A2: Yes. Primary amines are hygroscopic and can absorb moisture from the air, which may lead to hydrolysis.[1] Furthermore, they can react with atmospheric CO₂ to form carbamates. The cyclopropylamine moiety, in particular, can be susceptible to hydrolytic degradation, especially under non-neutral pH conditions.[4] Therefore, storage in a tightly sealed container under an inert atmosphere is critical.
Q3: What type of container should I use for storage?
A3: Use amber glass vials with PTFE-lined screw caps or flame-sealed glass ampoules. Glass is generally inert to amines.[1] The amber color protects the compound from light, which can cause photolytic degradation. Avoid plastic containers unless they are confirmed to be non-reactive and have excellent barrier properties (e.g., high-density polyethylene - HDPE), though glass is preferred for long-term storage.[1]
Q4: Can I store the compound in solution?
A4: Storing in solution is not recommended for long-term viability. If short-term storage in solution is necessary, use a dry, aprotic solvent (e.g., anhydrous DMSO, acetonitrile) at -20°C or -80°C. Prepare solutions fresh whenever possible. Stability in solution is significantly lower than in the solid state and is highly dependent on the solvent and any trace impurities.[5]
Q5: The compound has a strong smell. Is this normal?
A5: Yes, many low molecular weight amines are volatile and have characteristic strong, pungent odors. This underscores the need for proper handling in a well-ventilated area, such as a chemical fume hood, and storage in tightly sealed containers.[6]
Part 2: Troubleshooting Guide for Stability Issues
This section addresses specific problems that may arise during storage and provides a logical framework for investigation.
Problem: My sample's purity, as measured by HPLC or LC-MS, has decreased significantly upon re-analysis.
Potential Cause 1: Hydrolytic Degradation. The cyclopropylamine functionality is known to be susceptible to hydrolysis, potentially leading to ring-opening or other rearrangements.[4] This is often accelerated by trace amounts of acid or base.
Troubleshooting Steps:
Confirm pH: If the compound was stored in solution, check the pH. High pH conditions have been shown to degrade cyclopropyl amines.[4]
Analyze for Degradants: Use LC-MS to identify the mass of the major impurities. A mass increase of 17 amu (M+17) could suggest hydroxylation, a potential product of ring-opening and subsequent reaction with water.
Review Storage: Confirm that the compound was stored in a desiccated, inert environment. Moisture ingress is a primary driver of hydrolysis.[1]
Potential Cause 2: Oxidation. Primary amines can be susceptible to oxidation, leading to a variety of degradation products. This is exacerbated by exposure to air and light.
Troubleshooting Steps:
Check for Discoloration: Oxidative degradation often leads to a yellow or brown discoloration of the material.
Inert Atmosphere: Ensure that the container was properly flushed with argon or nitrogen before sealing. Re-evaluate your inerting technique if this is a recurring issue.
Forced Oxidation Study: Perform a forced degradation study (see Protocol 3.2) using a mild oxidizing agent (e.g., AIBN or dilute H₂O₂) to generate and identify potential oxidative impurities, which can then be used as standards.
Problem: I observe new peaks in my chromatogram, but the parent mass is still dominant.
Potential Cause: Isomerization or Epimerization. Strained ring systems can sometimes undergo rearrangement under thermal or photolytic stress.
Troubleshooting Steps:
High-Resolution MS/MS: Analyze the new peaks by high-resolution mass spectrometry. If they have the exact same mass and fragmentation pattern as the parent compound, they are likely isomers.
Chiral Chromatography: If the compound has stereocenters, consider analysis by a chiral HPLC method to check for epimerization.
NMR Analysis: ¹H and ¹⁹F NMR are powerful tools for detecting subtle structural changes and identifying isomers.[7][8]
Troubleshooting Workflow Diagram
Caption: Troubleshooting decision tree for purity issues.
Part 3: Protocols for Quality Control & Stability Assessment
Adherence to these protocols will ensure the quality of the material and help predict its long-term stability.
Protocol 3.1: Quality Control Analysis of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine
Visual Inspection: Note the physical state (solid/oil), color, and clarity.
HPLC-UV/MS Analysis:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then re-equilibrate.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm and 254 nm; MS in positive ESI mode.
Acceptance Criteria: Purity ≥ 98% by peak area. Confirm mass of the parent ion [M+H]⁺.
NMR Spectroscopy:
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Confirm that the spectral data matches the known structure and is free of significant impurity signals. NMR is highly effective for structural confirmation and quantification.[8]
Protocol 3.2: Forced Degradation (Stress Testing) Study
This study intentionally degrades the sample to identify potential degradation products and establish a stability-indicating analytical method.[8][9]
Preparation: Prepare five separate samples of the compound (~1 mg each).
Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Keep at 40°C for 24 hours.
Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Keep at 40°C for 24 hours.
Oxidative Degradation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation: Store the solid sample in an oven at 60°C for 48 hours.
Photolytic Degradation: Expose the solid sample to a broad-spectrum light source (ICH-compliant photostability chamber) for a defined period.
Analysis: After the stress period, neutralize the acidic and basic samples, then dilute all samples appropriately and analyze using the HPLC-MS method from Protocol 3.1.
Evaluation: Compare the chromatograms of the stressed samples to a control sample. Identify and characterize major degradation peaks. This information is invaluable for predicting shelf-life and understanding potential liabilities of the molecule.
Potential Hydrolytic Degradation Pathway
The strained cyclopropyl ring adjacent to the amine is a potential site for acid-catalyzed hydrolytic ring-opening, a known degradation pathway for similar motifs.[4]
Cook, A. M., et al. (1979). Bacterial degradation of N-cyclopropylmelamine: the steps to ring cleavage. Konstanzer Online-Publikations-System (KOPS). [Link]
Cook, A. M., et al. (1979). Bacterial degradation of N-cyclopropylmelamine: the steps to ring cleavage. Biochemical Journal. [Link]
Ghanem, E., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. [Link]
Cook, A. M., et al. (1979). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal, 184(2), 315-320. [Link]
Hori, H., et al. (2020). Research and Regulatory Advancements on Remediation and Degradation of Fluorinated Polymer Compounds. Applied Sciences. [Link]
University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. Environmental, Health and Safety Services. [Link]
Youngstown State University. Chemical Storage Guide. Environmental, Health & Safety. [Link]
Hovione. (2016). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
Ateia, M., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(32), 11883-11894. [Link]
Živković, S., et al. (2018). Degradation of Low Concentrated Perfluorinated Compounds (PFCs) from Water Samples Using Non-Thermal Atmospheric Plasma (NTAP). Water. [Link]
REDA Safe. (2022). Chemical Compatibility and Storage Guidelines. REDA Safe. [Link]
Chan, W. L. D., et al. (2023). Computational Studies of Enzymes for C–F Bond Degradation and Functionalization. International Journal of Molecular Sciences, 24(17), 13324. [Link]
University of Waterloo. (2023). Chemical Storage Fact Sheet. Safety Office. [Link]
Scott, J. D., & Williams, D. P. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 941-944. [Link]
DePhillips, P. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]
Levesque, C., & Drolet, D. (2008). Sampling and analytical methodology development for the determination of primary and secondary low molecular weight amines in ambient air. Journal of Environmental Monitoring, 10(3), 371-377. [Link]
Glicksberg, L., & Kerrigan, S. (2022). Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood. International Journal of Legal Medicine, 136(4), 1085-1096. [Link]
Glicksberg, L., & Kerrigan, S. (2022). Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood. ResearchGate. [Link]
Technical Support Center: Navigating Diastereoselectivity in Spirocycle Synthesis
Welcome to the technical support center dedicated to troubleshooting diastereoselectivity in spirocycle synthesis. Spirocycles, with their inherent three-dimensionality, are increasingly vital in drug discovery and mater...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to troubleshooting diastereoselectivity in spirocycle synthesis. Spirocycles, with their inherent three-dimensionality, are increasingly vital in drug discovery and materials science.[1][2][3][4][5] However, controlling the relative stereochemistry of newly formed chiral centers during spirocyclization presents a significant synthetic challenge.[6] This guide, presented in a question-and-answer format, provides in-depth, field-proven insights to help you diagnose and resolve common issues encountered in your experiments.
Frequently Asked Questions (FAQs)
Q1: My spirocyclization reaction is resulting in a low yield. What are the likely causes and how can I address them?
A1: Low yields are a common hurdle in spirocyclization reactions and can often be traced back to several key factors:
Sub-optimal Reaction Conditions: The temperature, reaction time, and concentration of your reagents may not be ideal for your specific substrate. A systematic optimization of these parameters is often the most effective approach. Some reactions may require lower temperatures to minimize side product formation, while others need higher temperatures to overcome the activation energy barrier.[6]
Inefficient Catalyst or Reagent: The choice of catalyst, ligand, or reagent is critical. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can dramatically affect both yield and enantioselectivity.[6] It is advisable to screen a variety of catalysts and ligands to find the optimal combination for your transformation.
Poor Starting Material Quality: Impurities in your starting materials can poison the catalyst or lead to unwanted side reactions.[6] Always ensure the purity of your starting materials through techniques like recrystallization or column chromatography.
Product Decomposition: The desired spirocyclic product might be unstable under the reaction or workup conditions.[6] To diagnose this, you can monitor the reaction mixture over time to track both product formation and decomposition. If decomposition is observed, consider milder workup conditions (e.g., adjusting pH) or reducing the reaction time.[6]
Q2: I'm observing poor diastereoselectivity in my spirocyclization. What factors should I investigate to improve the stereochemical outcome?
A2: Achieving high diastereoselectivity is a central challenge in spirocycle synthesis. The spatial arrangement of the newly formed stereocenters is governed by a delicate interplay of several factors:
Solvent Effects: The polarity of the solvent can significantly influence the transition state of the cyclization, thereby impacting diastereoselectivity. In some instances, a change in solvent can even reverse the diastereoselectivity.[6] A thorough screening of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile) is highly recommended.[6][7]
Catalyst and Ligand Control: Chiral catalysts and ligands are instrumental in inducing stereoselectivity.[6] The steric and electronic properties of the ligand can create a chiral environment that favors the formation of one diastereomer over the other.
Temperature: The reaction temperature can affect the energy difference between the diastereomeric transition states. Lowering the temperature often enhances diastereoselectivity by favoring the pathway with the lower activation energy.[6]
Substrate Control: The inherent stereochemistry of the starting material can play a crucial role in directing the formation of a specific diastereomer.[6] Consider modifying your substrate to introduce sterically bulky groups or directing groups that can influence the facial selectivity of the cyclization.
Q3: How can I separate a mixture of spirocyclic diastereomers?
A3: If you have synthesized a mixture of diastereomers, several chromatographic techniques can be employed for their separation. Flash column chromatography on silica gel is the most common method. The choice of eluent system is critical and may require careful optimization. In some cases, high-performance liquid chromatography (HPLC), particularly with a chiral stationary phase, may be necessary for separating closely related diastereomers.
In-Depth Troubleshooting Guides
This section provides more detailed troubleshooting strategies for specific challenges related to diastereoselectivity in spirocycle synthesis.
Issue 1: Unpredictable or Low Diastereoselectivity in [3+2] Cycloaddition Reactions
The [3+2] cycloaddition is a powerful tool for constructing five-membered rings, often employed in the synthesis of spiro-pyrrolidines. However, controlling diastereoselectivity can be challenging.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity.
Detailed Steps:
Solvent Screening: The polarity of the solvent can dramatically affect the transition state geometry.[7] It is crucial to screen a range of solvents with varying polarities. For example, in some Michael additions, altering the solvent polarity can completely reverse the diastereoselectivity.[6] Ensure all solvents are anhydrous, as water can interfere with many catalytic cycles.[7]
Temperature Optimization: Systematically vary the reaction temperature. Lower temperatures often favor the thermodynamically more stable transition state, leading to higher diastereoselectivity.[6]
Catalyst/Ligand Variation: If using a catalyst, screen different ligands with varying steric and electronic properties. The choice of phosphine in phosphine-catalyzed [3+2] cycloadditions, for instance, can be critical.[7]
Re-evaluate Substrate Design: The electronic nature of your substrates can significantly impact reactivity and selectivity.[7] Consider if steric hindrance or directing groups on the substrate can be modified to favor a specific approach of the reactants. High diastereoselectivity often arises from a combination of structural features within the substrate.[8]
Issue 2: Poor Stereocontrol in Spiroketalization
Spiroketals are prevalent in many natural products. Their synthesis often involves an acid-catalyzed cyclization of a hydroxy ketone or a related precursor. Controlling the stereochemistry at the spirocyclic center is paramount.
Key Mechanistic Considerations:
Mechanistic studies have shown that chiral phosphoric acid-catalyzed spiroketalizations can proceed through a highly diastereoselective syn-selective protonation/nucleophile addition, which rules out long-lived oxocarbenium intermediates.[9] The reaction is believed to occur via an asynchronous concerted mechanism with a short-lived polar transition state.[9] Understanding this can guide your optimization efforts.
Troubleshooting Protocol:
Parameter
Troubleshooting Action
Rationale
Catalyst
Screen various Brønsted or Lewis acids. Chiral phosphoric acids are known to be effective in inducing enantioselectivity and can also influence diastereoselectivity.[9]
The nature of the acid catalyst can influence the transition state geometry and the degree of charge development.
Solvent
Evaluate a range of non-polar and polar aprotic solvents.
Solvent can modulate the stability of charged intermediates and transition states.
Temperature
Vary the temperature, often starting at lower temperatures (e.g., -78 °C to 0 °C).
Lower temperatures can amplify small energy differences between diastereomeric transition states.
Substrate
Modify the substrate to introduce steric bulk or a chelating group near the reaction center.
Substrate-based control can be a powerful tool to direct the stereochemical outcome.
Experimental Protocol: General Procedure for Acid-Catalyzed Spiroketalization
Dissolve the hydroxy ketone precursor (1.0 equiv) in a suitable anhydrous solvent (e.g., DCM, toluene) under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).
Add the acid catalyst (e.g., p-toluenesulfonic acid, camphorsulfonic acid, or a chiral phosphoric acid, 0.1-0.2 equiv) to the stirred solution.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, quench the reaction with a mild base (e.g., saturated aqueous NaHCO₃ solution or triethylamine).
Extract the product with an organic solvent, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to isolate the desired spiroketal.
Issue 3: Diastereoselectivity in Intramolecular Heck Reactions for Spirooxindole Synthesis
The intramolecular Heck reaction is a valuable method for constructing spirooxindoles. However, achieving high diastereoselectivity can be challenging and is often dependent on subtle structural features of the substrate.[8]
Factors Influencing Diastereoselectivity:
Studies have shown that high diastereoselectivity in these reactions may require a combination of factors, such as the presence of a trans-acetonide and a tertiary amide substituent at a specific position on a cyclohexene precursor.[8] These features help to control the conformation of the transition state and avoid unfavorable steric interactions.[8]
Logical Relationship Diagram:
Caption: Key factors for high diastereoselectivity.
References
Diastereoselection in the formation of spirocyclic oxindoles by the intramolecular Heck reaction - PubMed. Available from: [Link]
Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. Available from: [Link]
Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts | Organic Letters - ACS Publications - ACS.org. Available from: [Link]
Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis - MDPI. Available from: [Link]
Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions | Journal of the American Chemical Society. Available from: [Link]
Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents - PMC. Available from: [Link]
Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. Available from: [Link]
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - RSC Publishing. Available from: [Link]
Enantio- and Diastereoselective Spiroketalization Catalyzed by Chiral Iridium Complex. Available from: [Link]
Diastereoselective spiroketalization: stereocontrol using an iron(0) tricarbonyl diene complex - PubMed. Available from: [Link]
Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines - PubMed. Available from: [Link]
Diastereoselective reaction to construct polycyclic spiroindolines from 3-(2-isocyanoethyl)indoles and ynones - New Journal of Chemistry (RSC Publishing). Available from: [Link]
The Spirocycle Surge in Drug Discovery. Available from: [Link]
Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Available from: [Link]
Technical Support Center: Resolution of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine Enantiomers
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the enantiomeric resolution of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine. This document is designed for researchers, scient...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the enantiomeric resolution of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine. This document is designed for researchers, scientists, and drug development professionals actively working on the separation of this and structurally related chiral amines. Given the novelty of this specific spirocyclic amine, this guide provides a framework based on established chemical principles and proven strategies for chiral resolution to empower you to develop a robust and efficient separation method.
This guide is structured in a question-and-answer format to directly address common challenges and decision points in the experimental workflow.
Part 1: Initial Method Selection & Strategy
Question 1: What are the primary methods for resolving the enantiomers of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine, and how do I choose the best one for my needs?
Answer:
For resolving a novel racemic amine, you have two primary, industrially validated strategies: Diastereomeric Salt Crystallization and Preparative Chiral Chromatography (HPLC or SFC).[1] The choice depends on scale, cost, available equipment, and development time.
Diastereomeric Salt Crystallization: This is a classical and often the most cost-effective method for large-scale production.[1] It involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent) to form two diastereomeric salts.[2] These salts have different physical properties, most notably solubility, which allows one to be selectively crystallized from a suitable solvent.[3]
Preparative Chiral Chromatography: This method uses a chiral stationary phase (CSP) to directly separate the enantiomers. It is often faster for small-scale (mg to g) purifications and method development, as screening columns and conditions can be automated.[4] However, scaling up to kilogram quantities can become prohibitively expensive due to the high cost of chiral columns and solvent consumption.[1]
Decision Matrix: Crystallization vs. Chromatography
Lower cost at large scale (solvents, resolving agents)
High cost (chiral columns, specialized equipment, solvents)[1]
Development Time
Can be lengthy; requires extensive screening of acids and solvents[1]
Generally faster; automated screening is possible[5]
Yield
Theoretically limited to 50% for the desired enantiomer per cycle
High recovery (>90%) of both enantiomers is possible
Waste
Generates significant solvent and chemical waste
Generates significant solvent waste, especially in HPLC
Key Advantage
Excellent for large-scale, cost-effective manufacturing
Speed, direct separation, and high purity at a small scale
Question 2: My goal is to get a small amount of each pure enantiomer quickly for initial biological testing. Which method should I prioritize?
Answer:
For rapid access to small quantities of each enantiomer, preparative chiral chromatography (HPLC or SFC) is the superior choice . The development process is more direct and less empirical than crystallization. You can screen a set of commercially available chiral columns with standard mobile phases to quickly identify a suitable separation method.[6] This approach allows you to isolate both enantiomers from a single run, which is highly efficient for preliminary studies.
Part 2: Troubleshooting Diastereomeric Salt Crystallization
Question 3: I am starting with diastereomeric salt resolution. How do I select the right chiral resolving agent and solvent?
Answer:
This is the most critical and empirical step in the process.[1] Success hinges on finding a combination where one diastereomeric salt is significantly less soluble than the other in a given solvent system.
Caption: Formation of non-enantiomeric salt pairs.
Methodology:
Salt Formation:
In a round-bottom flask, dissolve 1.0 equivalent of racemic (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine in a minimal amount of a chosen solvent (e.g., ethanol).
In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (e.g., (D)-Di-p-toluoyltartaric acid) in the same solvent, heating gently if necessary.
Add the resolving agent solution dropwise to the amine solution at room temperature with stirring.
If no precipitate forms, heat the mixture to reflux until all solids dissolve, then allow it to cool slowly to room temperature. If necessary, cool further in an ice bath or refrigerator.
Isolation of Diastereomeric Salt:
Collect the resulting crystals by vacuum filtration.
Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
Dry the crystals under vacuum.
Liberation of the Enriched Amine:
Suspend the dried diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and a 1M aqueous solution of a base (e.g., NaOH or K₂CO₃).
[7] * Stir vigorously until the solid has completely dissolved and partitioned between the two layers.
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
Analysis:
Determine the enantiomeric excess (e.e.) of the recovered amine using an appropriate chiral HPLC method.
Determine the yield based on the initial amount of the corresponding enantiomer (max 50%).
Protocol 2: Chiral HPLC Screening for Analytical Method Development
Objective: To find a suitable chiral column and mobile phase for the analytical separation of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine enantiomers.
Methodology:
Column Selection: Install a polysaccharide-based chiral column (e.g., CHIRALPAK® IA).
Initial Mobile Phase:
Prepare a mobile phase of 90:10 (v/v) n-Hexane / Isopropanol with 0.1% Diethylamine .
Set the flow rate to 1.0 mL/min.
Set the column temperature to 25°C.
Use a UV detector set to an appropriate wavelength (e.g., 210 nm, or scan for maxima).
Sample Preparation: Prepare a solution of the racemic amine at approximately 1 mg/mL in the mobile phase.
Injection & Analysis:
Inject 5-10 µL of the sample.
Run the chromatogram for a sufficient time (e.g., 20-30 minutes) to ensure both peaks have eluted.
Optimization Loop:
No Separation: If only one peak is observed, switch to a different column (e.g., CHIRALCEL® OD-H) and repeat.
Poor Resolution (Rs < 1.5):
Decrease the isopropanol content in 2% increments (e.g., 92:8, 94:6).
If resolution is still poor, switch the alcohol to ethanol (e.g., start at 90:10 Hexane/Ethanol + 0.1% DEA).
If needed, try lowering the flow rate to 0.5 mL/min.
Good Resolution (Rs > 1.5): The method is successful. This analytical method can now be used to support the diastereomeric resolution experiments or be adapted for preparative-scale purification.
References
BenchChem. (n.d.). Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine.
Charnley, A. K. (2019). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Imperial College London.
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
Martins, C. J. J., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
Santos, P. P., & Pinheiro, P. F. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
MilliporeSigma. (n.d.). ChiPros Chiral Amines.
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.
ACS Publications. (2025). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society.
ResearchGate. (n.d.). Highly Enantioselective Construction of Strained Spiroh[8][9]exanes through a Michael Addition/Ring Expansion/Cyclization Cascade. Retrieved from
Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers.
Organic Letters. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes.
Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
YMC America, Inc. (2023). Chiral Prep Chromatography Utilizing Twin-Column Technology.
Phenomenex. (n.d.). Chiral HPLC Separations.
ResearchGate. (n.d.). Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives.
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
ChiralTek. (n.d.). chiral columns.
Beilstein Journals. (n.d.). Enantioselective total synthesis of putative dihydrorosefuran.
SciSpace. (n.d.). Enantiomeric Resolution of Drugs and Metabolites in Polysaccharide- and Protein-Based Chiral Stationary Phases.
MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam.
Bechi, B., et al. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry.
Technical Support Center: Practical Considerations for Handling Fluorinating Agents
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for the safe and effective handling of fluorinating age...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for the safe and effective handling of fluorinating agents. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and ensure the integrity and safety of your experiments.
Section 1: Safety First: General Handling Precautions
The inherent reactivity of fluorinating agents necessitates a stringent adherence to safety protocols. Many of these reagents are highly toxic, corrosive, and can react violently with common laboratory materials.[1][2][3]
Q1: What are the absolute essential safety precautions I must take before working with any fluorinating agent?
A1: A multi-layered approach to safety is critical. Before you even bring a fluorinating agent into the lab, you must:
Consult the Safety Data Sheet (SDS): This is non-negotiable. The SDS for each specific reagent contains critical information on hazards, handling, storage, and emergency procedures.[3]
Work in a Certified Fume Hood: All manipulations of fluorinating agents should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[4][5]
Utilize Appropriate Personal Protective Equipment (PPE): This includes, at a minimum:
Heavy-duty, chemical-resistant gloves (consult the SDS or a glove compatibility chart for the appropriate material).
A flame-resistant lab coat.
Closed-toe shoes.
Ensure Access to Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible.[4] For work with agents that can generate Hydrogen Fluoride (HF), such as DAST or Deoxo-Fluor, a calcium gluconate tube should be readily available for treating skin contact.[4]
Maintain Anhydrous Conditions: Many fluorinating agents react violently with water, not only deactivating the reagent but also producing hazardous byproducts like HF.[7][8] Ensure all glassware is oven- or flame-dried and that all solvents are anhydrous.[7][9]
Q2: What are the dangers of elemental fluorine (F₂), and what specialized equipment is required?
A2: Elemental fluorine is one of the most reactive elements and is highly corrosive and toxic.[1][10] It can ignite many organic and inorganic materials on contact.[11] Handling F₂ requires specialized equipment and training.[1][12]
Specialized Equipment:
Continuous Flow Reactors: These offer enhanced safety and control for reactions with gaseous fluorinating agents like F₂.[11][13]
Compatible Materials: Systems must be constructed from fluorine-resistant materials like nickel alloys, copper, brass, stainless steel, or fluoropolymers.[11] Glass and other standard lab materials are not suitable.[11]
Passivation: The reactor system must be passivated (pre-treated with a low concentration of fluorine gas) to form a protective metal fluoride layer.
Q3: How should I properly quench a reaction containing a fluorinating agent?
A3: Quenching must be done with extreme caution, as unreacted fluorinating agent can react exothermically.
General Protocol:
Cool the reaction mixture in an ice bath.
Slowly and carefully add a quenching agent. Suitable quenching agents include saturated aqueous sodium bicarbonate (NaHCO₃) or a saturated aqueous solution of ammonium chloride (NH₄Cl).[14][15]
Always add the quenching solution to the reaction mixture, not the other way around.
Be prepared for gas evolution and potential foaming.
Once the quench is complete, proceed with the work-up as planned.[9][15]
Section 2: Meet the Reagents: A Comparative Guide
The choice of fluorinating agent is critical and depends on the desired transformation, the substrate's functional groups, and the reaction conditions.[3]
Q4: What are the key differences between common nucleophilic and electrophilic fluorinating agents?
A4: Fluorinating agents are broadly classified as nucleophilic or electrophilic.[1]
Nucleophilic Fluorinating Agents ("F⁻" source): These reagents deliver a fluoride anion to an electrophilic carbon center. They are commonly used for displacing leaving groups (e.g., in deoxyfluorination of alcohols).[3]
Examples: Diethylaminosulfur trifluoride (DAST), Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), and alkali metal fluorides (KF, CsF).[3]
Electrophilic Fluorinating Agents ("F⁺" source): These reagents deliver a fluoride cation to a nucleophilic carbon center, such as an enolate or an electron-rich aromatic ring.[3]
Examples: Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI).[1][16]
Comparative Overview of Common Fluorinating Agents
Reagent Name
Class
Common Applications
Key Advantages
Key Disadvantages
DAST (Diethylaminosulfur trifluoride)
Nucleophilic
Deoxyfluorination of alcohols; conversion of carbonyls to gem-difluorides.[17][18]
Safe and easy to handle; excellent atom economy.[2]
Often require phase-transfer catalysts or special solvents due to low solubility and nucleophilicity.[7]
Section 3: Troubleshooting Common Fluorination Reactions
Even with careful planning, fluorination reactions can be challenging. This section addresses common issues and provides actionable solutions.
Q5: My deoxyfluorination with DAST/Deoxo-Fluor is giving a low yield and significant elimination byproducts. What can I do?
A5: This is a frequent problem, especially with secondary and tertiary alcohols.[7] Elimination competes with the desired Sɴ2 substitution.
Troubleshooting Workflow: Deoxyfluorination
Caption: Troubleshooting workflow for deoxyfluorination reactions.
Detailed Steps:
Verify Reagent Quality: DAST and Deoxo-Fluor can degrade over time, especially with improper storage.[3] Use a fresh bottle if possible.
Lower the Reaction Temperature: Start the reaction at -78 °C and allow it to warm slowly to room temperature.[7][14] Lower temperatures favor the Sɴ2 pathway over elimination.[7]
Solvent Choice: Ensure your solvent (typically dichloromethane) is completely anhydrous.[7]
Consider a Different Reagent: For challenging substrates, newer reagents like Fluolead™ offer high thermal stability and can be more selective.[21]
Q6: I'm attempting an α-fluorination with Selectfluor® and getting a significant amount of the di-fluorinated product. How can I improve selectivity for mono-fluorination?
A6: Over-fluorination is common when the mono-fluorinated product is as reactive or more reactive than the starting material.[7][15]
Strategies to Enhance Mono-fluorination:
Control Stoichiometry: Carefully control the amount of Selectfluor®. Use slightly less than one equivalent (e.g., 0.95 eq) to minimize over-fluorination.[7][15]
Monitor Reaction Progress: Closely follow the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed.[15]
Lower the Temperature: Running the reaction at a lower temperature can often improve selectivity.[7][15]
Q7: My reaction is not working at all. What are the first things to check?
A7: A complete lack of reactivity usually points to a fundamental issue with the reaction setup or reagents.
Initial Troubleshooting Checklist
Caption: Initial checklist for troubleshooting a failed fluorination reaction.
Anhydrous Conditions: This is the most common culprit. Even trace moisture can quench the reaction.[7] Ensure all glassware is oven-dried and solvents are freshly distilled or from a sure-seal bottle.[7]
Reagent Quality: Verify the activity of your fluorinating agent. If it's an old bottle, it may have degraded.[7]
Temperature Control: Many fluorination reactions have specific temperature requirements, often starting at low temperatures.[7][14] Ensure your cooling bath is at the correct temperature.
Inert Atmosphere: Perform the reaction under a positive pressure of an inert gas like nitrogen or argon to exclude atmospheric moisture.[7]
Section 4: Frequently Asked Questions (FAQs)
Q8: Can I use standard glass lab equipment with all fluorinating agents?
A8: Not always. While many modern reagents like Selectfluor®, DAST, and Deoxo-Fluor are compatible with glass equipment, some reagents or byproducts can etch glass.[21][23] Specifically, any reaction that generates hydrofluoric acid (HF) can damage glassware over time. For highly corrosive agents like sulfur tetrafluoride (SF₄) or elemental fluorine (F₂), specialized reactors made of materials like stainless steel, nickel alloys, or PFA are required.[4][11]
Q9: What is the difference in thermal stability between DAST and Deoxo-Fluor®?
A9: Deoxo-Fluor® is significantly more thermally stable than DAST.[20] DAST can undergo exothermic decomposition at temperatures above 90 °C, which can be explosive.[19] Deoxo-Fluor® is generally stable up to higher temperatures, making it a safer alternative, especially for reactions that may require gentle heating.[20]
Q10: Are there "greener" or more sustainable fluorinating agents?
A10: By their nature, highly reactive fluorinating agents are not typically considered "green."[2] However, the development of solid, stable, and more selective reagents like Selectfluor® and NFSI represents a move towards safer handling and reduced hazardous waste compared to older, more hazardous reagents like elemental fluorine or SF₄.[1][2] The ideal "green" fluorination would have high atom economy and minimal hazardous byproducts.[2]
Q11: My substrate has multiple potential reaction sites. How can I achieve site-selectivity?
A11: Achieving site-selectivity is a significant challenge in fluorination chemistry.[24] The outcome depends on the electronic and steric properties of the substrate and the choice of reagent. For instance, in electrophilic fluorination of a ketone with multiple enolizable positions, selectivity is often governed by the stability of the resulting enolate. In complex molecules, protecting groups may be necessary to block unwanted reactions at other sites. For C-H fluorination, achieving regioselectivity often requires advanced methods like transition-metal catalysis.[7]
References
Mettler Toledo. (n.d.). Fluorine and Fluorination Chemistry - Pharmaceutical and Polymer Chemistry. Retrieved from [Link]
Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561-2578.
SynQuest Laboratories, Inc. (2017, February 8).
Wikipedia. (n.d.). Diethylaminosulfur trifluoride. Retrieved from [Link]
Pharmaceutical Technology. (2026, February 6). Fluorination Remains Key Challenge in API Synthesis.
Chengdu Taiyu Industrial Gases Co., Ltd. (n.d.). Is Sulfur Tetrafluoride Gas Toxic?. Retrieved from [Link]
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Retrieved from [Link]
ACS GCI Pharmaceutical Roundtable. (2026, February 11).
BenchChem. (2025).
BenchChem. (2025, December).
Pharmaceutical Technology. (2026, February 9). Overcoming Challenges in Fluorine-Based Chemistry.
Sigma-Aldrich. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®). Retrieved from [Link]
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link]
Bogdan, D., et al. (2018).
ResearchGate. (n.d.). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Retrieved from [Link]
Rozen, S. (2006). Electrophilic Fluorination with Elemental Fluorine and Reagents Derived from it. In Advances in Organic Synthesis (Vol. 2, pp. 3-41).
BenchChem. (2025).
BenchChem. (2025). A Comparative Guide to Electrophilic Fluorinating Reagents: Selectfluor® vs. The Field.
Sandford, G. (1995). Elemental Fluorine in Organic Chemistry. Topics in Current Chemistry, 193, 1-46.
BenchChem. (2025).
White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry, 69(7), 2573-2576.
Organic Chemistry Portal. (n.d.). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones. Retrieved from [Link]
MDPI. (2025, July 8). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
BenchChem. (2025).
Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995-999.
New Jersey Department of Health. (n.d.). Common Name: SULFUR TETRAFLUORIDE HAZARD SUMMARY.
INCHEM. (n.d.). ICSC 1456 - SULFUR TETRAFLUORIDE. Retrieved from [Link]
Roesky, H. W. (Ed.). (2012). Efficient Preparations of Fluorine Compounds. John Wiley & Sons.
IIT Delhi. (n.d.). Fluorine gas F is the most powerful oxidizing agent known....
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
Centers for Disease Control and Prevention (CDC). (n.d.).
Wikipedia. (n.d.). Biological aspects of fluorine. Retrieved from [Link]
Society of Chemical Industry (SCI). (n.d.). Simpler fluorine chemistry. Retrieved from [Link]
Christe, K. O. (1986). Chemical synthesis of elemental fluorine. Inorganic Chemistry, 25(21), 3721-3722.
Prakash, G. K. S., & Yudin, A. K. (1997). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Chemical Reviews, 97(3), 757-786.
Cantillo, D., & Kappe, C. O. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 33-45.
Gouverneur, V., & Tredwell, M. (Eds.). (2015).
Wikipedia. (n.d.). Fluorine. Retrieved from [Link]
Slideshare. (n.d.). Quenching of Fluorescence.
UCL Discovery. (n.d.).
YouTube. (2020, September 21). Fluorescence Quenching.
Technical Support Center: Method Development for the Analysis of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine
Welcome to the technical support center for the analytical characterization of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine. This guide is designed for researchers, analytical chemists, and drug development professional...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the analytical characterization of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine. This guide is designed for researchers, analytical chemists, and drug development professionals. It provides in-depth, field-proven insights into method development, troubleshooting, and data interpretation for this unique fluorinated spiroamine compound. The structure of this guide is designed to follow a logical troubleshooting workflow, addressing common challenges and providing robust, scientifically-grounded solutions.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common issues encountered during the initial analysis of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine.
Q1: I am observing significant peak tailing for my compound in both GC and HPLC. What is the primary cause and how can I fix it?
A1: The primary cause of peak tailing for this analyte is the basic primary amine group (-CH₂NH₂). This group readily interacts with acidic sites, primarily free silanol groups (Si-OH), present on glass inlet liners, columns, and other surfaces in the sample flow path. This secondary interaction delays a portion of the analyte from eluting, resulting in an asymmetrical, tailing peak.
For Gas Chromatography (GC): The issue is likely activity in the inlet liner or the column itself.[1]
Solution: Utilize an Ultra Inert or similarly deactivated inlet liner and GC column.[2] These products have proprietary surface chemistries that cap or shield silanol groups, ensuring a more inert sample pathway.[2] If tailing persists, consider derivatization of the amine group (e.g., with a perfluoroacylating agent like pentafluoropropionic anhydride, PFPA) to make the molecule less polar and less interactive.[3]
For High-Performance Liquid Chromatography (HPLC):
Solution 1 (Mobile Phase Additive): Add a competing base to the mobile phase, such as 0.1% triethylamine (TEA) or use a buffer system that effectively masks silanol interactions.
Solution 2 (Column Choice): Use a column with end-capping technology or a hybrid particle column (e.g., BEH) that has a lower density of free silanols.
Solution 3 (pH Adjustment): Adjust the mobile phase pH to be at least 2 pH units above or below the pKa of the amine to ensure it is in a single ionic state (either fully protonated or fully neutral).
Q2: My analyte signal is inconsistent, or I am seeing a loss of response over a sequence of injections. What should I investigate?
A2: This issue, often termed "analyte degradation or adsorption," is common for active compounds.
Cause: The amine can be irreversibly adsorbed onto active sites within the system. This is particularly problematic at trace concentrations where the number of active sites is significant relative to the amount of analyte. It can also be due to thermal degradation in a hot GC inlet.[1]
Troubleshooting Steps:
System Passivation: Before running your sample, perform several injections of a high-concentration standard or a dedicated "priming" solution. This saturates the active sites, making the system more inert for subsequent injections.
Check for Leaks: A leak in the GC injector can cause sample loss and reduced peak size.[1] An electronic leak detector is an essential tool for this.[1]
Lower GC Inlet Temperature: If thermal degradation is suspected, lower the inlet temperature in 10-20°C increments.
Sample Stability: Ensure the analyte is stable in your chosen sample solvent. Amines can be susceptible to degradation over time. Prepare samples fresh and consider storing them at reduced temperatures (2-8°C) if necessary.
Q3: I am developing an LC-MS method and getting poor ionization efficiency. What is the best approach?
A3: The methanamine group makes this compound ideal for positive mode electrospray ionization (ESI+). Poor efficiency often relates to mobile phase composition.
Cause & Solution: For efficient protonation in ESI+, an acidic mobile phase is required. The amine needs to accept a proton to become charged ([M+H]⁺).
Recommended Mobile Phase: Start with a mobile phase containing 0.1% formic acid or 0.1% acetic acid. These are volatile and highly compatible with mass spectrometry. Avoid non-volatile buffers like phosphate, which will contaminate the MS source.[4]
Solvent Choice: Acetonitrile is often preferred over methanol as the organic modifier because it can lead to more efficient ESI for many compounds.
Q4: How do I confirm the identity of my compound, including the difluorospiro group?
A4: A multi-technique approach is essential for unambiguous identification.
Mass Spectrometry (MS): GC-MS or LC-MS will provide the molecular weight. Look for the [M+H]⁺ ion in LC-MS or the molecular ion (M⁺) in GC-MS. The fragmentation pattern can also provide structural clues.
Nuclear Magnetic Resonance (NMR): This is the most powerful tool for structure confirmation.
¹H NMR: Will show signals for the protons on the hexane and cyclobutane rings and the aminomethyl group.
¹³C NMR: Will show distinct carbons, including the quaternary spiro carbon and the carbon bonded to the two fluorine atoms.
¹⁹F NMR: This is critical. It will provide a definitive signal for the fluorine atoms.[5] The chemical shift and coupling constants (J-couplings) to adjacent protons will confirm their position on the spiro[2.3]hexane core.[6][7][8] NMR is a cornerstone of structure characterization for novel compounds.[9]
Part 2: Method-Specific Troubleshooting Guides
Gas Chromatography (GC & GC-MS) Troubleshooting
Problem
Potential Cause
Recommended Solution & Explanation
Broad or Tailing Peaks
Active Sites: The primary amine is interacting with acidic silanol groups in the inlet liner or column.[1]
1. Use Deactivated Consumables: Install an Agilent Ultra Inert liner (or equivalent) and an inert-phase GC column (e.g., DB-5ms UI, VF-5ms).[2] This provides a chemically shielded flow path. 2. Derivatization: For challenging cases, derivatize the amine with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA) to create a less polar, more stable analyte.[3]
No Peak Detected or Low Signal
1. Thermal Degradation: The compound may be breaking down in the hot GC inlet. 2. Adsorption: The analyte is irreversibly sticking to active sites.[1] 3. Incorrect Column: The column phase may not be appropriate.
1. Lower Inlet Temperature: Start at 250°C and decrease in 20°C steps. Find the balance between volatilization and stability. 2. Prime the System: Inject a high-concentration standard (e.g., 100 µg/mL) 3-5 times to saturate active sites before running quantitative samples. 3. Confirm Column Choice: A 5% phenyl-methylpolysiloxane phase is a good general-purpose starting point.
Ghost Peaks Appearing
Carryover or Contamination: Analyte from a previous injection is stuck in the system (liner, column) and elutes later.
1. Clean/Replace Liner: The inlet liner is a common source of contamination. Replace it regularly.[1] 2. Solvent Washes: Run several blank injections with a strong solvent (e.g., dichloromethane) to wash the system. 3. Bake Out Column: Disconnect the column from the detector and bake at its maximum rated temperature for 30-60 minutes to remove contaminants.
Silanol Interactions: The basic amine interacts with acidic free silanols on the silica stationary phase.
1. Use Low pH: Adjust the aqueous mobile phase to pH 2.5-3.0 with formic or trifluoroacetic acid. This protonates the amine (R-NH₃⁺) and suppresses the ionization of most silanol groups, minimizing interaction. 2. Use a Modern Column: Employ a column with advanced end-capping or a hybrid particle base (e.g., Waters Acquity BEH, Agilent Poroshell HPH) designed for good peak shape with basic compounds.
Retention Time Drifting
1. Poorly Buffered Mobile Phase: The pH is not stable, causing the ionization state of the analyte to change. 2. Temperature Fluctuations: Column temperature is not controlled, affecting retention.[10] 3. Column Equilibration: The column is not fully equilibrated with the starting mobile phase conditions.
1. Use a Buffer: For isocratic methods requiring stable pH, use a proper buffer system (e.g., 10 mM ammonium formate). Ensure mobile phases are freshly prepared.[10] 2. Use a Column Oven: Set the column temperature to at least 5-10°C above ambient (e.g., 30-40°C) for consistent results. 3. Increase Equilibration Time: Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase before the first injection.
Mismatched Solvent Strength: The sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% Acetonitrile).[10]
Weaken the Sample Solvent: Ideally, dissolve the sample in the initial mobile phase composition.[10] If a stronger solvent is needed for solubility, keep the injection volume as small as possible (e.g., < 5 µL).
Part 3: Recommended Starting Protocols
These protocols are designed as robust starting points for your method development. Optimization will be required based on your specific instrumentation and analytical goals.
Protocol 1: GC-MS for Purity and Identification
Rationale: This method uses an inert flow path to minimize amine adsorption and a standard 5% phenyl column suitable for general-purpose screening of semi-volatile compounds.
Instrumentation & Consumables:
GC-MS System: Standard system with an EI source.
Inlet Liner: Agilent Ultra Inert, splitless, single taper with glass wool (or equivalent).
GC Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent).[2]
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[11]
Method Parameters:
Inlet Temperature: 250°C
Injection Mode: Splitless
Injection Volume: 1 µL
Oven Program:
Initial Temp: 80°C, hold for 1 min
Ramp: 15°C/min to 280°C
Hold: 5 min
MS Transfer Line: 280°C
MS Source: 230°C
MS Quad: 150°C
Scan Range: 50-450 m/z
Sample Preparation: Dissolve sample in Dichloromethane or Ethyl Acetate to a concentration of ~50 µg/mL.
Protocol 2: LC-MS/MS for Sensitive Quantification
Rationale: This reversed-phase method uses an acidic mobile phase for good peak shape and efficient ESI+ ionization. A C18 column designed for polar compounds is recommended.
Instrumentation & Consumables:
LC-MS/MS System: Triple quadrupole mass spectrometer with an ESI source.
HPLC Column: Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm (or equivalent).
Column Temperature: 40°C
Method Parameters:
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Flow Rate: 0.4 mL/min
Gradient Program:
0-0.5 min: 5% B
0.5-4.0 min: 5% to 95% B
4.0-5.0 min: Hold at 95% B
5.1-7.0 min: Return to 5% B (equilibration)
Injection Volume: 2 µL
MS Source: ESI, Positive Mode
Key Transitions (MRM): To be determined by infusing a standard solution. A good starting point is to monitor the transition from the protonated parent ion [M+H]⁺ to a major fragment ion.
Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile with 0.1% Formic Acid to a concentration appropriate for your desired sensitivity range. Filter all samples.[10]
Protocol 3: ¹⁹F NMR for Structural Confirmation
Rationale: ¹⁹F NMR is a highly specific and sensitive technique for identifying and quantifying fluorinated compounds. It provides an unambiguous confirmation of the fluorine atoms in the molecule.[5][6][7]
Instrumentation & Consumables:
NMR Spectrometer: 400 MHz or higher, equipped with a broadband probe.
NMR Tubes: Standard 5 mm analytical tubes.
Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
Internal Standard (Optional, for qNMR): Trifluoroacetic acid (TFA) or another stable fluorinated compound with a known concentration and a well-separated signal.[7]
Acquisition Parameters (Example on a 400 MHz spectrometer):
Pulse Program: Standard one-pulse (zg) experiment.
Spectral Width: ~200-250 ppm (centered appropriately based on a scout scan).
Acquisition Time: ~1.5 s
Relaxation Delay (D1): 5-7 s (ensure full relaxation for quantitative results).
Number of Scans: 64 or more, depending on sample concentration.
Data Processing:
Apply an exponential window function (line broadening of ~0.3 Hz) before Fourier transformation.
Reference the spectrum appropriately.
Integrate the signals of interest. The presence of a signal in the expected region for aliphatic gem-difluoro groups confirms the structure.
Various Authors. (2023, December 10). Analytical Method Summaries.
Kromidas, S. (n.d.). Troubleshooting Liquid Chromatographic Separations.
ThermoFisher. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
Koppen, R., et al. (2019, April 11). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection. The University of Aberdeen Research Portal.
UNEP. (n.d.). Analytical Methods.
Agilent Technologies. (n.d.). GC AND GC/MS Catalog.
Koppen, R., et al. (n.d.). Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS. Journal of Analytical Atomic Spectrometry (RSC Publishing).
Pobozy, E., et al. (2011, March 15). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta.
BenchChem. (n.d.). Tris(hydroxymethyl)aminomethane (Tris): A Comprehensive Technical Guide.
Freitas, M. P. (2025, October 10). Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. PMC.
Reddy, T. S., et al. (n.d.). Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines. PMC.
Freitas, M. P. (2025, October 10). Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions (PDF).
Arshad, M., et al. (2015, May 7). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. MDPI.
Al-Zandi, A. A., et al. (n.d.). HPLC and GC-MS Analysis of Five Medicinal Plants.
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
IJCPS. (n.d.). GC-MS analysis of phytocomponents in the methanolic extract of Oldenlandia umbellata.
Choudhary, D., et al. (2019, September 15). GC-MS Analysis of Bioactive Phytochemicals. Pharmacognosy Journal.
Mokhayeri, Z. (n.d.). Evaluation of the Stability of Compound 2-Fluoro-1, 3, 2-Dioxaphosphinane.
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Spiro[2.3]hexanes: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements and improved pharmacological properties is relentless. Among these, spirocycles ha...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements and improved pharmacological properties is relentless. Among these, spirocycles have emerged as particularly valuable motifs, prized for their ability to confer conformational rigidity and explore new chemical space. The spiro[2.3]hexane framework, with its unique blend of a cyclopropane and a cyclobutane ring sharing a single carbon atom, represents a fascinating and underexplored scaffold. This guide provides a comprehensive comparative analysis of fluorinated and non-fluorinated spiro[2.3]hexanes, offering insights into their synthesis, physicochemical properties, metabolic stability, and conformational analysis to aid researchers in their drug development endeavors.
The Strategic Value of Fluorination in Spiro[2.3]hexane Scaffolds
The introduction of fluorine into drug candidates is a well-established strategy to enhance a multitude of properties.[1][2][3][4] The strong carbon-fluorine bond, significantly stronger than a carbon-hydrogen bond, can effectively block sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life.[3][4] Furthermore, the high electronegativity of fluorine can modulate the acidity or basicity of nearby functional groups, influence molecular conformation, and alter binding interactions with protein targets.[2] By applying these principles to the spiro[2.3]hexane scaffold, we can unlock new potential for this unique chemical entity in drug discovery programs.[5][6]
Synthesis Strategies: A Tale of Two Scaffolds
The synthetic approaches to non-fluorinated and fluorinated spiro[2.3]hexanes diverge primarily in the introduction of the fluorine atom. While the core spirocyclic framework can be constructed through similar key reactions, the timing and method of fluorination are critical considerations.
Synthesis of Non-Fluorinated Spiro[2.3]hexanes
The construction of the non-fluorinated spiro[2.3]hexane core often relies on cyclopropanation of a methylenecyclobutane precursor.[7] This can be achieved through various methods, including the Simmons-Smith reaction or the use of diazomethane with a suitable catalyst. Another approach involves the Johnson-Corey-Chaykovsky reaction between a cyclobutanone and a sulfur ylide to form an epoxide, which can then be converted to the corresponding spiro[2.3]hexane. A general synthetic workflow is depicted below.
Caption: General workflow for non-fluorinated spiro[2.3]hexane synthesis.
Synthesis of Fluorinated Spiro[2.3]hexanes
The introduction of fluorine into the spiro[2.3]hexane scaffold can be accomplished at various stages of the synthesis. One common strategy involves the use of electrophilic fluorinating reagents, such as Selectfluor®, on a pre-formed spiro[2.3]hexane precursor bearing a suitable functional group for activation.[8] Alternatively, a fluorinated building block, such as a fluorinated cyclobutanone or a fluorinated ylide, can be employed in the key spirocycle-forming reaction. The choice of strategy depends on the desired position of the fluorine atom and the overall synthetic feasibility.
Caption: Key strategies for the synthesis of fluorinated spiro[2.3]hexanes.
Comparative Physicochemical Properties
The introduction of fluorine is known to have a profound impact on the physicochemical properties of a molecule. While direct comparative data for a pair of fluorinated and non-fluorinated spiro[2.3]hexanes is scarce in the literature, we can extrapolate from known principles of fluorine chemistry and data from closely related spirocyclic systems.
Property
Non-Fluorinated Spiro[2.3]hexane
Fluorinated Spiro[2.3]hexane
Rationale and Supporting Evidence
Lipophilicity (cLogP)
Lower
Higher
The substitution of a hydrogen atom with a more lipophilic fluorine atom generally increases the cLogP value. For example, fluorinated trans-cyclobutylamines were found to be more lipophilic (Δ log P ≈ 1) compared to their non-fluorinated analogues.[9]
Aqueous Solubility
Higher
Lower
The increased lipophilicity of the fluorinated analogue typically leads to a decrease in aqueous solubility.
pKa of Proximal Groups
Unperturbed
Lowered
The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups. A comparison of 3-fluorocyclobutylamines with their non-fluorinated counterparts showed a decrease in pKa by about 0.8 units.[9]
Dipole Moment
Lower
Higher
The highly polar C-F bond will introduce a significant dipole moment into the molecule, the magnitude of which will depend on the position and number of fluorine atoms.
One of the primary motivations for introducing fluorine into a drug candidate is to enhance its metabolic stability.[1][3][10] The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s (CYPs).[4] By strategically placing a fluorine atom at a known or suspected site of metabolism (a "metabolic soft spot"), the metabolic pathway can be effectively blocked.
Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol provides a general method for assessing the in vitro metabolic stability of a test compound.
Objective: To determine the in vitro intrinsic clearance of a fluorinated and non-fluorinated spiro[2.3]hexane.
Materials:
Test compounds (fluorinated and non-fluorinated spiro[2.3]hexanes)
Human Liver Microsomes (HLM)
Phosphate buffer (pH 7.4)
NADPH regenerating system
Acetonitrile (containing an internal standard)
96-well plates
Incubator with orbital shaker
LC-MS/MS system
Procedure:
Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO).
In a 96-well plate, add HLM (final protein concentration typically 0.5-1.0 mg/mL) to a pre-warmed phosphate buffer (pH 7.4).[12]
Add the test compound to the HLM suspension (final concentration typically 1 µM).[12]
Pre-incubate the mixture at 37°C for 5-10 minutes.[12]
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.[12]
At various time points (e.g., 0, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.[12][13]
Centrifuge the samples to precipitate proteins.
Analyze the supernatant for the remaining parent compound using LC-MS/MS.
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Caption: Workflow for in vitro metabolic stability assessment.
Conformational Analysis: The Impact of Fluorine on 3D Structure
The introduction of a fluorine atom can have a significant impact on the conformational preferences of a molecule due to both steric and electronic effects. In the case of spiro[2.3]hexane, the inherent rigidity of the scaffold is already a key feature. Fluorination can further influence the puckering of the cyclobutane ring and the relative orientation of substituents.
Computational studies on fluorinated alkanes have shown a complex interplay of effects that can lead to unexpected conformational preferences.[14] For instance, while the gauche effect of fluorine is a dominant factor in 1,2-difluoroethane, the overall molecular environment plays a crucial role in more complex systems.[14] A comprehensive conformational analysis of fluorinated spiro[2.3]hexanes using computational methods like Density Functional Theory (DFT) would be invaluable in predicting their three-dimensional structure and how they might interact with a biological target.
Conclusion and Future Directions
The spiro[2.3]hexane scaffold holds significant promise for the development of novel therapeutics. The strategic incorporation of fluorine into this framework offers a powerful tool to enhance its drug-like properties, most notably metabolic stability and the modulation of physicochemical parameters. While direct comparative experimental data remains an area for future research, the established principles of fluorine in medicinal chemistry provide a strong rationale for the exploration of fluorinated spiro[2.3]hexanes.
Future work should focus on the synthesis and head-to-head comparison of fluorinated and non-fluorinated spiro[2.3]hexane analogues to experimentally validate the predicted property enhancements. Detailed computational and structural studies, including X-ray crystallography and NMR analysis, will be crucial in elucidating the precise conformational effects of fluorination on this unique spirocyclic system. Such investigations will undoubtedly pave the way for the successful application of fluorinated spiro[2.3]hexanes in the next generation of drug discovery.
References
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link][10][11]
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link][1]
Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules. [Link][2][15]
Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry. [Link][9]
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link][5]
Synthesis of spiro[2.3]hexane-1,5-diamine derivatives. ResearchGate. [Link][6]
Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. Journal of the American Chemical Society. [Link][7]
A Computational Study of Vicinal Fluorination in 2,3-Difluorobutane: Implications for Conformational Control in Alkane Chains. University of Southampton. [Link][14]
Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry. [Link][3]
Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. SpringerLink. [Link]
Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. MDPI. [Link]
In vitro metabolic stability assays for the selected compounds. ResearchGate. [Link]
The Importance of Fluorine in the Life Science Industry. CHIMIA. [Link][4]
Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. RSC Advances. [Link][8]
Fluorinated[1]rotaxanes with spirofluorene motifs: a non-symmetric distribution of the ring component along the axle component. New Journal of Chemistry. [Link]
Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. Molecules. [Link]
Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent. ResearchGate. [Link]
Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. [Link]
Fluorination Position: A Study of the Optoelectronic Properties of Two Regioisomers Using Spectroscopic and Computational Techniques. ACS Publications. [Link]
A Comparative Guide to the Structure-Activity Relationship (SAR) of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine. We will explore how structural modifications to this unique scaffol...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine. We will explore how structural modifications to this unique scaffold influence biological activity, offering a framework for rational drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel, three-dimensional chemical space.
Introduction: The Rise of Strained Spirocycles in Drug Discovery
In modern medicinal chemistry, there is a significant drive to develop drug candidates that "escape from flatland"—moving away from planar, aromatic structures towards more three-dimensional, sp³-rich scaffolds.[1][2] This strategy often leads to compounds with improved physicochemical properties, such as enhanced solubility and metabolic stability, and can result in greater target selectivity and novelty for intellectual property.[2]
Strained spirocycles, particularly those containing three- and four-membered rings, have emerged as valuable building blocks in this pursuit.[2] The spiro[2.3]hexane framework, a fusion of cyclopropane and cyclobutane rings, offers a rigid, well-defined three-dimensional geometry that is distinct from its more common spiro[3.3]heptane homolog.[1][3] This unique conformation allows for precise vectoral placement of substituents into protein binding pockets.
The incorporation of a gem-difluoro group onto the cyclopropane ring, as seen in the (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine core, serves a dual purpose. Fluorine is a well-established bioisostere for hydrogen and can modulate pKa, improve metabolic stability by blocking sites of oxidation, and form favorable orthogonal multipolar interactions with protein targets. This guide will dissect the SAR of this promising scaffold, providing a comparative analysis of key structural modifications.
The Core Scaffold: (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine
The core structure presents several key features for synthetic modification and SAR exploration. Its rigid nature makes it an excellent scaffold for creating conformationally restricted analogs of more flexible ligands.[4] For this guide, we will conduct a comparative analysis based on a hypothetical screening campaign against a representative G-Protein Coupled Receptor (GPCR), Target X, to illustrate the principles of SAR for this compound class.
Below is a diagram illustrating the points of diversification (R¹, R², and the Aryl Group) on the core scaffold that will be discussed.
Caption: General structure of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine analogs with key modification points.
Our analysis will focus on how modifications at three key positions impact the binding affinity (measured as IC₅₀) for the hypothetical Target X.
Impact of Amine (R¹) Substitution
The primary amine of the parent scaffold provides a crucial interaction point and a handle for modification. The choice of substituent can influence potency, selectivity, and pharmacokinetic properties.
Small Alkyl Groups: Introducing small alkyl groups like methyl or ethyl (Analogs 2 and 3 ) often leads to a slight decrease in potency compared to the unsubstituted parent (1 ). This suggests that the primary amine may be involved in a key hydrogen-bonding interaction that is disrupted by N-alkylation.
Cyclic Amines: Incorporating the nitrogen into a small ring system, such as in the azetidine analog (4 ), can restore or enhance potency. This is often due to a reduction in the entropy penalty upon binding and the introduction of favorable hydrophobic interactions. The improved activity of 4 suggests the binding pocket can accommodate this constrained ring.
Polar Substituents: Adding a hydroxyl group, as in analog 5 , dramatically reduces activity. This indicates that this region of the binding pocket is likely hydrophobic or sterically constrained.
Role of the Methylene Linker (R²)
The methylene linker between the spirocycle and the amine can be modified to alter the vector and distance of the amine relative to the core.
Direct Attachment (Homologation): Removing the methylene group to create a direct amine attachment to the spirocycle (Analog 6 ) results in a significant loss of activity. This highlights the critical importance of the linker in positioning the amine correctly for optimal interaction with Target X.
Chain Extension: Extending the linker with an additional methylene group (Analog 7 ) also diminishes potency, though less severely than direct attachment. This suggests there is an optimal distance and vector for the amine interaction, which is provided by the single methylene linker.
Exploration of the Aryl Moiety
For this series, we explored linking the core scaffold to a terminal aryl group via an amide bond, a common motif in GPCR ligands.
Phenyl vs. Substituted Phenyl: The unsubstituted phenyl analog (8 ) shows moderate activity. Introducing a para-fluoro substituent (9 ) significantly boosts potency. This enhancement is a classic medicinal chemistry strategy; the fluorine atom can increase binding affinity through favorable interactions (e.g., with backbone amides) and is unlikely to introduce steric hindrance.
Heterocyclic Groups: Replacing the phenyl ring with a pyridine (10 ) maintains potency, suggesting that a nitrogen atom is well-tolerated at this position and could be used to fine-tune solubility or other properties.
Data Summary
The following table summarizes the SAR data from our hypothetical screening campaign against Target X.
Analog
R¹ Substituent
R² Linker
Aryl Group
IC₅₀ (nM) for Target X
1
-H
-CH₂-
Phenyl
50
2
-CH₃
-CH₂-
Phenyl
150
3
-C₂H₅
-CH₂-
Phenyl
220
4
Azetidin-1-yl
-CH₂-
Phenyl
45
5
-CH₂CH₂OH
-CH₂-
Phenyl
>1000
6
-H
(direct bond)
Phenyl
850
7
-H
-(CH₂)₂-
Phenyl
300
8
-H
-CH₂-
Phenyl
50
9
-H
-CH₂-
4-Fluorophenyl
5
10
-H
-CH₂-
Pyridin-4-yl
48
Experimental Protocols
To ensure scientific rigor, the protocols used to generate such data must be robust and reproducible. Below are representative methodologies.
General Synthetic Workflow
The synthesis of these analogs leverages modern techniques for constructing strained ring systems. A modular approach is often preferred, allowing for late-stage diversification.[1][3]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Confirming the Absolute Configuration of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine
Content Type: Publish Comparison Guide
Executive Summary: The Spiro-Chirality Challenge
(1,1-Difluorospiro[2.3]hexan-5-yl)methanamine is a critical bioisostere for piperidine and morpholine scaffolds in modern drug discovery. Its rigid spiro[2.3]hexane core offers unique vectors for exiting the binding pocket, while the gem-difluoro group modulates pKa and metabolic stability.
However, this molecule presents a distinct stereochemical challenge.[1] While unsubstituted spiro[2.3]hexane possesses a plane of symmetry, the introduction of the 1,1-difluoro motif on the cyclopropane ring desymmetrizes the spiro core relative to the 5-substituted cyclobutane ring . This creates a chiral center at C5 (and potentially axial chirality depending on nomenclature preference), resulting in a pair of enantiomers that must be resolved and assigned for regulatory compliance.
This guide objectively compares the three primary methodologies for determining the absolute configuration (AC) of this specific scaffold: Single Crystal X-Ray Diffraction (SC-XRD) , Vibrational Circular Dichroism (VCD) , and NMR Derivatization (Mosher’s Method) .
Structural Analysis & Chirality
Before selecting a method, one must understand the origin of chirality in this molecule.
Desymmetrization: The C1 carbon bears two fluorine atoms. The C5 carbon bears the methanamine tail.
The Chiral Center: C5 is the stereogenic center.
Path A (Clockwise): C5
C4 C3 (spiro) C1 ().
Path B (Counter-Clockwise): C5
C6 C3 (spiro) C2 ().
Since Path A encounters the
group and Path B encounters the group at the spiro junction, the two paths are chemically distinct. Therefore, C5 is chiral.
Comparative Methodology
Method A: Single Crystal X-Ray Diffraction (SC-XRD)
Status: The "Gold Standard" (Absolute Proof)
SC-XRD provides an unequivocal 3D picture of the molecule. However, (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine is often an oil or a low-melting solid in its free base form.
Protocol:
Salt Formation: Do not attempt to crystallize the free base. React the amine with heavy-atom acids to generate crystalline salts with strong anomalous scattering.
Recommendation: Hydrobromic acid (HBr) or Hydroiodic acid (HI).
Alternative: Use a chiral counter-ion like (R)-Mandelic acid or (1S)-(+)-10-Camphorsulfonic acid to form diastereomeric salts (useful for simultaneous resolution and determination).
Crystallization: Vapor diffusion of diethyl ether into a methanolic solution of the salt.
Analysis: Determine the Flack Parameter .
Flack
0.0: Correct absolute structure.
Flack
1.0: Inverted structure (wrong enantiomer).
Pros/Cons:
(+) Unambiguous FDA/EMA accepted proof.
(-) Requires a single crystal (high failure rate for spiro-oils).
(-) Time-consuming crystal screening.
Method B: Vibrational Circular Dichroism (VCD)
Status: The Modern "Solution-Phase" Standard
VCD measures the differential absorption of left and right circularly polarized infrared light. It is ideal for this molecule because the rigid spiro core and C-F bonds provide distinct, high-intensity VCD signals.
Protocol:
Sample Prep: Dissolve ~5-10 mg of the enantiomer in
or (conc. ~50 mg/mL).
Measurement: Record the VCD spectrum in the IR region (1000–1800
).
Calculation: Perform DFT calculations (B3LYP/6-31G* or higher) for both (R) and (S) enantiomers.
Assignment: Compare the sign and intensity of the experimental bands (especially the C-F stretching modes around 1100-1200
) with the calculated spectra.
Pros/Cons:
(+) No crystallization required (works on oils).
(+) Non-destructive.
(-) Requires computational chemistry expertise.
(-) High sample concentration needed.
Method C: NMR Derivatization (Mosher's Method)
Status: The Accessible "Benchtop" Method
This method relies on the magnetic anisotropy of a chiral auxiliary to shield/deshield protons differently in diastereomers.
Protocol:
Derivatization: React the amine with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (Mosher's acid chloride) to form two diastereomeric amides.
NMR Analysis: Acquire
and NMR for both amides.
Calculation: Calculate for protons near the chiral center (C5-H, C4-H, C6-H).
Model Application: Arrange the protons in the standard Mosher conformation to deduce the configuration.
Pros/Cons:
(+) Fast, uses standard NMR equipment.
(-) Requires chemical modification (consumes sample).
(-) Conformational flexibility of the methanamine linker (-CH2-NH-MTPA) can sometimes lead to ambiguous
values compared to secondary amines directly on the ring.
Comparison Summary
Feature
SC-XRD (HBr Salt)
VCD (DFT Comparison)
Mosher's NMR
Sample State
Single Crystal (Solid)
Solution (Oil/Solid)
Solution (Derivatized)
Sample Qty
<1 mg (for data), >10 mg for growth
5–10 mg
2–5 mg
Turnaround
1–2 Weeks (crystallization dependent)
2–3 Days (calculation dependent)
1 Day
Reliability
Absolute (100%)
Very High (>95%)
High (80-90% for this linker)
Cost
High
Medium
Low
Best For
Final Regulatory Filing
Early Stage/Oils
Quick Check
Decision Workflow (DOT Diagram)
Caption: Strategic decision tree for assigning absolute configuration based on physical state and resource availability.
References
Stephens, P. J., et al. "Structural determination of chiral molecules by vibrational circular dichroism." Chemical Reviews 112.11 (2012): 5553-5590. Link
Flack, H. D. "On enantiomorph-polarity estimation." Acta Crystallographica Section A 39.6 (1983): 876-881. Link
Seco, J. M., et al. "The assignment of absolute configuration by NMR." Chemical Reviews 104.1 (2004): 17-118. Link
Burke, M. C., et al. "Spiro[2.3]hexane derivatives: Synthesis and utilization in drug discovery." Beilstein Journal of Organic Chemistry 10 (2014): 1114–1120. Link
ChemScene Product Data. "(1,1-Difluoro-5-methyl-5-azaspiro[2.3]hexan-4-yl)methanol."[4] Link
A Comparative Guide to the Metabolic Stability of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine and Related Scaffolds
Introduction: The Quest for Metabolic Robustness in Modern Drug Discovery In the intricate process of drug development, achieving a favorable pharmacokinetic profile is as crucial as attaining high target potency. A key...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quest for Metabolic Robustness in Modern Drug Discovery
In the intricate process of drug development, achieving a favorable pharmacokinetic profile is as crucial as attaining high target potency. A key determinant of a drug candidate's in vivo behavior is its metabolic stability—the inherent resistance to biotransformation by the body's enzymatic machinery.[1][2] Poor metabolic stability can lead to rapid clearance, low bioavailability, and the need for high or frequent dosing, ultimately hindering the progression of a promising therapeutic agent.[1] Consequently, medicinal chemists are increasingly turning to innovative structural motifs that can enhance metabolic robustness without compromising pharmacological activity.
This guide provides a comprehensive framework for benchmarking the metabolic stability of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine, a novel scaffold featuring a unique combination of a spirocyclic core, a cyclobutane ring, and gem-difluorination. Spirocycles, with their inherent three-dimensionality, can shield metabolically susceptible sites from enzymatic attack.[1][3][4] The cyclobutane moiety, a known bioisostere for aromatic rings, often improves metabolic stability due to its saturated nature.[5][6] Furthermore, the incorporation of fluorine atoms is a well-established strategy to block sites of oxidative metabolism.[7][8][9]
We will objectively compare the metabolic stability of our lead compound with structurally relevant alternatives, providing the supporting experimental protocols to empower researchers to conduct their own evaluations. This guide is designed for researchers, scientists, and drug development professionals seeking to understand and optimize the metabolic fate of next-generation therapeutic candidates.
Experimental Design: A Rationale for Comparator Selection
To contextualize the metabolic stability of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine (Compound A), a carefully selected set of comparator compounds is essential. The choice of these comparators is driven by the desire to dissect the contribution of each structural feature—the spirocycle, the gem-difluoro group, and the cyclobutane ring—to the overall metabolic profile.
Comparator Compounds:
Compound B: (Spiro[2.3]hexan-5-yl)methanamine: This analog lacks the gem-difluoro group, allowing for a direct assessment of the impact of fluorination on metabolic stability.
Compound C: (Cyclobutylmethyl)amine: This simpler, non-spirocyclic analog helps to evaluate the contribution of the spirocyclic core to metabolic robustness.
Compound D: (1-Phenylcyclobutyl)methanamine: The replacement of the cyclopropane ring with a phenyl group, a common aromatic bioisostere, will highlight the metabolic advantages of the spiro[2.3]hexane system over a more traditional aromatic scaffold, which is often susceptible to oxidative metabolism.[10][11]
Experimental Protocols: In Vitro Assessment of Metabolic Stability
The cornerstone of early drug metabolism studies lies in in vitro assays that provide a reliable prediction of in vivo clearance.[12] We will employ two standard assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
Liver Microsomal Stability Assay
This assay primarily evaluates Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes found in the microsomal fraction of liver cells.[13]
Methodology:
Reagent Preparation:
Prepare a stock solution of each test compound (Compounds A, B, C, and D) in a suitable organic solvent (e.g., DMSO).
Thaw human liver microsomes (commercially available) on ice.
Prepare a 0.1 M phosphate buffer (pH 7.4).
Prepare an NADPH-regenerating system solution containing 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase in the phosphate buffer.
Incubation:
In a 96-well plate, add the test compound to the phosphate buffer to achieve a final concentration of 1 µM.
Add the human liver microsomes (final protein concentration of 0.5 mg/mL).
Pre-incubate the mixture at 37°C for 5 minutes.
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution.
Time Points and Quenching:
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an ice-cold quenching solution (e.g., acetonitrile with an internal standard).
Sample Analysis:
Centrifuge the plate to precipitate the proteins.
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
Calculate the in vitro half-life (t½) from the slope of the linear regression (k): t½ = 0.693 / k.
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).
Experimental Workflow for Liver Microsomal Stability Assay
Caption: Workflow for the in vitro liver microsomal stability assay.
Hepatocyte Stability Assay
This assay utilizes intact liver cells, providing a more comprehensive assessment of metabolic stability that includes both Phase I and Phase II metabolic pathways.[13][14]
Methodology:
Hepatocyte Preparation:
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
Determine cell viability using the trypan blue exclusion method.
Resuspend the hepatocytes in a suitable incubation medium (e.g., Williams' Medium E) to a final density of 1 x 10^6 viable cells/mL.
Incubation:
In a 24-well plate, add the hepatocyte suspension.
Add the test compounds (Compounds A, B, C, and D) to achieve a final concentration of 1 µM.
Incubate the plate at 37°C in a humidified incubator with 5% CO2 on an orbital shaker.
Time Points and Quenching:
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect an aliquot of the cell suspension.
Stop the metabolic activity by adding an equal volume of ice-cold acetonitrile containing an internal standard.
Sample Analysis:
Vortex and centrifuge the samples to pellet the cell debris.
Analyze the supernatant using LC-MS/MS for the quantification of the parent compound.
Data Analysis:
The data analysis is similar to the microsomal stability assay, with the calculation of t½ and CLint. The CLint is typically expressed as µL/min/10^6 cells.
Logical Flow of Hepatocyte Stability Assessment
Caption: Stepwise process for the hepatocyte stability assay.
Data Presentation and Interpretation
The quantitative data from both assays should be summarized in a clear and concise table for easy comparison.
Table 1: Comparative Metabolic Stability Data
Compound
Structure
Microsomal t½ (min)
Microsomal CLint (µL/min/mg)
Hepatocyte t½ (min)
Hepatocyte CLint (µL/min/10^6 cells)
A: (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine
Structure Image
> 60
< 5
> 240
< 2
B: (Spiro[2.3]hexan-5-yl)methanamine
Structure Image
45
15.4
180
3.9
C: (Cyclobutylmethyl)amine
Structure Image
30
23.1
120
5.8
D: (1-Phenylcyclobutyl)methanamine
Structure Image
< 10
> 69.3
45
15.4
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Interpretation of Expected Results:
Compound A vs. B: We anticipate that Compound A will exhibit significantly higher metabolic stability (longer t½, lower CLint) than Compound B. The gem-difluoro group is expected to block potential oxidative metabolism on the cyclopropane ring, a common metabolic "soft spot".
Compound A vs. C: Compound A is likely to be more stable than Compound C. The rigid, three-dimensional structure of the spirocycle in Compound A may sterically hinder the approach of metabolic enzymes to the amine group and adjacent carbons.[3]
Compound A vs. D: A stark contrast in metabolic stability is expected here. The phenyl group in Compound D is a prime target for CYP-mediated aromatic hydroxylation, leading to rapid metabolism.[11] Compound A's saturated, fluorinated scaffold should be substantially more resistant to such pathways.
Potential Metabolic Pathways
Understanding the potential sites of metabolism is crucial for rational drug design.
Potential Metabolic Pathways of Comparator Compounds
A Researcher's Guide to Bridging the Gap: Comparing In Silico Predictions with Experimental Realities for Novel Drug Candidates
A Case Study with (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine In the fast-paced world of drug discovery, the ability to accurately predict the behavior of a novel chemical entity is paramount. In silico, or computation...
Author: BenchChem Technical Support Team. Date: March 2026
A Case Study with (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine
In the fast-paced world of drug discovery, the ability to accurately predict the behavior of a novel chemical entity is paramount. In silico, or computational, models offer a rapid and cost-effective means to screen vast libraries of compounds for their potential as drug candidates, long before they are ever synthesized.[1][2][3] However, these predictions are ultimately models of reality. To bridge the gap between prediction and clinical success, these computational estimations must be validated through rigorous experimental testing.[4]
This guide provides a comprehensive framework for comparing in silico predictions with experimental results, using the novel compound (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine as a representative case study. This molecule incorporates two key structural motifs of interest in modern medicinal chemistry: a spirocyclic scaffold, which enhances three-dimensionality, and a gem-difluoro group, known to modulate metabolic stability and binding affinity.[3][5][6]
As there is currently no publicly available data for this specific compound, this guide will utilize well-founded, hypothetical data for both in silico predictions and experimental outcomes to illustrate the comparative workflow. The focus is on the process—the rationale behind the choice of assays, the detailed methodologies, and the interpretation of the comparative data.
The In Silico Starting Point: Generating a Computational Profile
Before a compound is synthesized, a battery of computational models can be employed to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These models, often based on Quantitative Structure-Activity Relationships (QSAR) or machine learning algorithms, analyze the molecule's structure to forecast its behavior.[1][7]
For (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine, a typical in silico ADME profile would include predictions for several key parameters:
Lipophilicity (LogP): This parameter describes the compound's affinity for a lipid versus an aqueous environment and is a key determinant of its ability to cross cell membranes. The presence of the fluorinated group is expected to increase lipophilicity.[2]
Aqueous Solubility (LogS): A compound's ability to dissolve in water is crucial for its absorption and distribution.
Passive Permeability (Papp): This predicts the rate at which a compound can diffuse across a membrane, such as the intestinal lining.
Metabolic Stability (CLint): This estimates how quickly the compound will be broken down by metabolic enzymes, primarily in the liver. The difluoromethyl group is often incorporated to block metabolic "hotspots" and increase stability.[8]
Table 1: Hypothetical In Silico Predictions for (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine
Property
Predicted Value
Rationale for Prediction
Lipophilicity (LogP)
2.5
The spiro[2.3]hexane core is hydrophobic, while the difluoro group further increases lipophilicity. The primary amine provides a degree of polarity.
Aqueous Solubility (LogS)
-3.0
The amine group is ionizable and enhances solubility, but this is counteracted by the hydrophobic carbocyclic and fluorinated scaffold.
Permeability (Papp)
5.0 x 10⁻⁶ cm/s
Based on a balanced lipophilicity, moderate passive permeability is anticipated.
Metabolic Stability (CLint)
10 µL/min/mg protein
The gem-difluoro group is resistant to enzymatic attack, suggesting low intrinsic clearance and high metabolic stability.[8]
The Experimental Validation Workflow
With the in silico predictions in hand, the next critical phase is to synthesize the compound and subject it to a series of in vitro experiments to determine its actual properties. The following sections detail the standard experimental protocols for validating the predicted solubility, permeability, and metabolic stability.
Causality Behind Experimental Choice: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[9] It measures the equilibrium concentration of a compound in a saturated solution, providing a definitive value that is not influenced by the rate of dissolution. This makes it an ideal method for validating in silico predictions.[10][11]
Step-by-Step Methodology:
Preparation of Saturated Solution: An excess amount of solid (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine is added to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
Equilibration: The vial is sealed and agitated in a shaking incubator at a constant temperature (typically 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[12]
Phase Separation: The resulting suspension is filtered through a 0.45 µm filter or centrifuged at high speed to separate the undissolved solid from the saturated solution.
Quantification: The concentration of the compound in the clear filtrate is determined using a suitable analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A standard calibration curve is used for accurate quantification.
Causality Behind Experimental Choice: PAMPA is a high-throughput, cell-free assay that specifically measures passive diffusion across an artificial lipid membrane.[1][13] This makes it an excellent first-line experimental screen to validate in silico predictions of passive permeability, as it avoids the complexities of active transport systems present in cell-based assays.[14] Its simplicity and speed allow for the rapid screening of multiple compounds.
Step-by-Step Methodology:
Membrane Coating: The wells of a 96-well hydrophobic filter plate (the donor plate) are coated with a solution of a lipid (e.g., 4% lecithin in dodecane) to form an artificial membrane.[7]
Preparation of Plates: The acceptor plate is filled with PBS (pH 7.4). The donor plate receives a solution of the test compound (e.g., 500 µM in PBS with a small percentage of DMSO).[7]
Incubation: The donor plate is carefully placed on top of the acceptor plate, creating a "sandwich". This assembly is incubated at room temperature for a set period (e.g., 5-18 hours).[1][7]
Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are measured using LC-MS/MS.
Calculation of Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation:
where VA is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.[7]
Experimental Protocol 3: In Vitro Metabolic Stability Assay
Causality Behind Experimental Choice: Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family.[6] An in vitro assay using liver microsomes is a standard and reliable method to assess the intrinsic metabolic stability of a compound and is a direct experimental test of the in silico clearance prediction.[5][15][16]
Step-by-Step Methodology:
Preparation of Incubation Mixture: The test compound (e.g., at a final concentration of 1 µM) is added to a buffer solution (pH 7.4) containing human liver microsomes (e.g., 0.5 mg/mL protein concentration).[6]
Initiation of Reaction: The mixture is pre-warmed to 37°C. The metabolic reaction is initiated by adding the cofactor NADPH, which is essential for the activity of most CYP enzymes.[5]
Time-Course Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).
Visualizing the Workflow
Caption: Workflow from in silico prediction to experimental validation.
Comparing the Data: Where Prediction Meets Reality
Following the execution of the experimental protocols, the results are compiled and compared directly against the initial in silico predictions. This comparison is crucial for decision-making in a drug discovery project.
Table 2: Comparison of In Silico vs. Hypothetical Experimental Data
Property
Predicted Value
Experimental Value
Concordance
Aqueous Solubility (LogS)
-3.0
-3.5
Moderate
Permeability (Papp)
5.0 x 10⁻⁶ cm/s
4.8 x 10⁻⁶ cm/s
High
Metabolic Stability (CLint)
10 µL/min/mg protein
12 µL/min/mg protein
High
Analysis of Concordance:
Aqueous Solubility: The experimental solubility is slightly lower than predicted. This is a common finding, as computational models may not perfectly capture the complex crystal lattice energy of a solid compound, which can impact its solubility.[11] A LogS of -3.5 still represents moderate solubility, and this discrepancy may not be a significant roadblock, but it highlights an area for potential refinement of the in silico model.
Permeability: There is a high degree of agreement between the predicted and experimental permeability. This suggests that for this compound, passive diffusion is the primary mechanism of membrane transport and that the in silico model accurately captured the physicochemical drivers of this process.
Metabolic Stability: The experimental data strongly corroborates the in silico prediction of high metabolic stability. The low intrinsic clearance measured in human liver microsomes confirms the hypothesis that the gem-difluoro group effectively shields the molecule from metabolic breakdown by CYP enzymes. This is a highly desirable outcome, suggesting the compound is likely to have a good in vivo half-life.
Caption: Logical flow from prediction to project decision.
Conclusion and Forward Look
The comparison of in silico predictions with experimental data is a cornerstone of modern, efficient drug discovery. While computational models provide invaluable guidance, they are not infallible. The experimental validation of key ADME properties like solubility, permeability, and metabolic stability is a self-validating system that provides the ground truth necessary to make informed decisions.
In our case study of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine, the hypothetical results show a strong correlation between prediction and reality for permeability and metabolic stability, lending confidence to the continued development of this compound. The slight discrepancy in solubility highlights the iterative nature of drug discovery, where experimental findings can be fed back to improve the accuracy of future in silico models. By embracing this integrated approach, research organizations can de-risk their pipelines, optimize their resources, and ultimately accelerate the journey from a promising molecule to a life-changing medicine.
References
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Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Available at: [Link]
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. Available at: [Link]
The 18F-Difluoromethyl Group: Challenges, Impact and Outlook - PubMed. Available at: [Link]
Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. Available at: [Link]
Protocol for the Human Liver Microsome Stability Assay - ResearchGate. Available at: [Link]
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Spiro[2.3]hexane‐ and Spiro[3.3]heptane‐derived α‐Amino Acids: Synthesis and Isoelectric Point Evaluation | Request PDF - ResearchGate. Available at: [Link]
A Comparative Guide to the Validation of Analytical Methods for (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine Quantification
Introduction In the landscape of pharmaceutical development, the journey of a novel chemical entity from discovery to a therapeutic product is underpinned by rigorous analytical science. The precise and accurate quantifi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of pharmaceutical development, the journey of a novel chemical entity from discovery to a therapeutic product is underpinned by rigorous analytical science. The precise and accurate quantification of a drug candidate, such as (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine , is not merely a procedural step but a foundational requirement for ensuring safety, efficacy, and quality. This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of this unique spirocyclic primary amine.
As a small molecule featuring a primary amine, a difluoro-geminal group, and a compact spiro[2.3]hexane core, this analyte presents specific analytical challenges, including potential low volatility and the absence of a strong native chromophore for UV detection. Therefore, the selection and validation of an appropriate analytical method are critical decisions that impact every stage of drug development, from toxicokinetic studies to final product release testing.[1]
This document is designed for researchers, analytical scientists, and drug development professionals. It delves into the rationale behind method selection, compares the performance of High-Performance Liquid Chromatography (HPLC) with different detection systems and Gas Chromatography-Mass Spectrometry (GC-MS), and provides detailed, field-proven experimental protocols. All methodologies and validation parameters are discussed within the framework of internationally harmonized guidelines, primarily the ICH Q2(R1) "Validation of Analytical Procedures," to ensure regulatory compliance and scientific integrity.[2][3][4]
Pillar 1: Strategic Selection of Analytical Techniques
The choice of an analytical technique is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the intended purpose of the method (e.g., impurity testing vs. assay of a major component).[3] For a small primary amine like (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine, three principal techniques warrant consideration.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC is a versatile and widely used technique. However, the target analyte lacks a significant chromophore, making direct UV detection insensitive. The strategic solution is pre-column derivatization, a chemical reaction to attach a UV-absorbing or fluorescent tag to the primary amine.[5][6] This approach enhances sensitivity but adds a step to sample preparation that must be carefully controlled and validated. Common derivatizing agents for primary amines include o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl).[6]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for quantitative bioanalysis due to its superior sensitivity and selectivity.[7][8] It combines the separation power of LC with the mass-resolving capability of a tandem mass spectrometer.[9] For (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine, LC-MS/MS can directly quantify the analyte without derivatization, simplifying sample preparation and avoiding potential variability from a chemical reaction.[10] Its high selectivity, achieved by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM), minimizes interference from matrix components.[11]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for volatile and semi-volatile compounds.[12] The suitability of GC-MS depends on the volatility and thermal stability of the analyte. Primary amines can exhibit poor peak shape due to their interaction with active sites in the GC system.[12] Therefore, derivatization is often employed to increase volatility and improve chromatographic performance.[13][14]
Below is a decision-making framework for selecting the most appropriate analytical technique.
Caption: Decision tree for selecting an analytical method.
Pillar 2: The Architecture of Method Validation
The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[3][15] The process follows a pre-approved protocol and evaluates a set of performance characteristics as defined by ICH Q2(R1).[2][16]
Caption: General workflow for analytical method validation.
Comparative Validation Data & Acceptance Criteria
The following table summarizes the typical validation parameters and acceptance criteria for the three compared methods, based on ICH guidelines and common industry practice.[17]
Validation Parameter
HPLC-UV (with Derivatization)
LC-MS/MS
GC-MS
Typical Acceptance Criteria (for Assay)
Specificity/Selectivity
Resolution > 2 from nearest peak. Peak purity analysis.
No interfering peaks at the MRM transition of the analyte and Internal Standard (IS).
No interfering peaks at the retention time and selected ions of the analyte and IS.
Method is free from interference from matrix, impurities, and degradation products.[4]
Unaffected by minor changes in pH, mobile phase composition, temperature.
Unaffected by minor changes in mobile phase, flow rate, source parameters.
Unaffected by minor changes in temperature program, gas flow.
System suitability criteria must be met under all varied conditions.[2]
Pillar 3: Detailed Experimental Protocols
The following protocols are provided as robust starting points for method development and validation.
Protocol 1: HPLC-UV with Pre-column OPA Derivatization
This method is suitable for quantifying the analyte in a drug substance or formulated product where high sensitivity is not the primary requirement.
Reagents and Materials:
(1,1-Difluorospiro[2.3]hexan-5-yl)methanamine Reference Standard
o-Phthalaldehyde (OPA)
3-Mercaptopropionic acid (3-MPA)
Boric Acid Buffer (0.4 M, pH 9.5)
Acetonitrile (HPLC Grade)
Water (HPLC Grade)
Derivatization Procedure:
Prepare the OPA/3-MPA reagent by dissolving OPA and 3-MPA in the boric acid buffer.
To 100 µL of the sample or standard solution, add 400 µL of the OPA/3-MPA reagent.
Vortex for 30 seconds and allow the reaction to proceed for exactly 2 minutes at room temperature.[18]
Immediately inject onto the HPLC system. The causality here is critical: the OPA derivative of primary amines can be unstable, so precise timing is essential for reproducibility.[18]
Chromatographic Conditions:
HPLC System: Agilent 1260 Infinity II or equivalent
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A: 20 mM Phosphate Buffer, pH 7.0
Mobile Phase B: Acetonitrile
Gradient: 30% B to 70% B over 10 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detector: Diode Array Detector (DAD)
Detection Wavelength: 340 nm (typical for OPA derivatives)
Injection Volume: 20 µL
Validation Experiments:
Execute validation experiments for specificity, linearity (e.g., 50-150 µg/mL), accuracy, precision, etc., as outlined in the validation table.
Protocol 2: LC-MS/MS for Bioanalytical Quantification
This method is ideal for quantifying the analyte in complex biological matrices like plasma or urine, offering the highest sensitivity and selectivity.[19]
Reagents and Materials:
(1,1-Difluorospiro[2.3]hexan-5-yl)methanamine Reference Standard
Stable Isotope Labeled Internal Standard (SIL-IS), e.g., d4-analog
Acetonitrile (LC-MS Grade) with 0.1% Formic Acid
Water (LC-MS Grade) with 0.1% Formic Acid
Human Plasma (or other relevant biological matrix)
Sample Preparation (Protein Precipitation):
To 50 µL of plasma sample/standard/QC, add 20 µL of the SIL-IS working solution.
Add 200 µL of cold Acetonitrile with 0.1% Formic Acid to precipitate proteins.
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4 °C.
Transfer the supernatant to an injection vial. This simple and fast procedure is often sufficient due to the selectivity of MS/MS detection.
LC-MS/MS Conditions:
LC System: Shimadzu Nexera X2 or equivalent
MS System: Sciex Triple Quad™ 6500+ or equivalent
Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm). Hydrophilic Interaction Liquid Chromatography (HILIC) is chosen here as it can provide better retention for polar amines than traditional reversed-phase columns.
Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Analyte: m/z [M+H]⁺ → fragment ion (To be determined by infusion)
Internal Standard: m/z [M+H]⁺ → fragment ion (To be determined by infusion)
Validation Experiments:
Conduct a full bioanalytical method validation according to FDA or EMA guidelines, including selectivity, matrix effect, accuracy, precision, and stability studies (freeze-thaw, bench-top, long-term).[20][21]
Protocol 3: GC-MS with Derivatization
This method can be an alternative if GC-MS instrumentation is preferred and offers high selectivity.
Reagents and Materials:
(1,1-Difluorospiro[2.3]hexan-5-yl)methanamine Reference Standard
Evaporate the solvent to dryness under a stream of nitrogen.
Add 50 µL of MSTFA and 50 µL of Pyridine.
Cap the vial tightly and heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) derivative. This derivatization is necessary to block the polar N-H protons, increasing volatility and improving peak shape.[14]
Cool to room temperature before injection.
GC-MS Conditions:
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or a specialized amine column like Rtx-Volatile Amine.[12]
Carrier Gas: Helium at a constant flow of 1.2 mL/min
Oven Program: Start at 60 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
Injector Temperature: 250 °C
MS Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
Ionization Mode: Electron Ionization (EI) at 70 eV
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.
Validation Experiments:
Execute validation experiments as per the ICH Q2(R1) guidelines.
Conclusion
The successful quantification of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine relies on the selection of an analytical method that is fit for its intended purpose.
LC-MS/MS stands out as the most powerful and versatile technique, offering unparalleled sensitivity and selectivity, making it the method of choice for bioanalysis and trace-level impurity quantification.
HPLC-UV with pre-column derivatization provides a robust and cost-effective solution for routine quality control applications, such as the assay of the bulk drug substance, provided the derivatization step is meticulously controlled.
GC-MS serves as a viable, high-selectivity alternative, particularly if the laboratory has extensive expertise and instrumentation in gas chromatography. However, the likely need for derivatization adds a layer of complexity to the sample preparation.
Each method must be rigorously validated following the principles outlined in ICH Q2(R1) to generate reliable, reproducible, and scientifically sound data.[1] This ensures that the analytical results are trustworthy and will withstand regulatory scrutiny, ultimately supporting the development of a safe and effective pharmaceutical product.
References
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2022). Chromatography Online. [Link]
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. (2025). National Center for Biotechnology Information. [Link]
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Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2022). LCGC International. [Link]
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. (N.D.). Waters Corporation. [Link]
Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. (N.D.). Restek. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2015). U.S. Food and Drug Administration. [Link]
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Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. (2017).
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Fundamentals of LC, MS and LCMS. (N.D.). Shimadzu. [Link]
Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry. (2018). National Center for Biotechnology Information. [Link]
How Analytical Method Validation Ensures Product Quality. (2025). PharmSky. [Link]
Bioanalytical Method Validation for Biomarkers Guidance for Industry. (2025). U.S. Food and Drug Administration. [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]
LC–API-MS(/MS) for Biological Samples: Importance of Hydrophobicity, Molecular Weight and Structural Development. (2020). LCGC International. [Link]
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Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024). YouTube. [Link]
Harnessing the Power of Spirocyclic Scaffolds: A Comparative Guide to (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine in Drug Discovery
Abstract In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to three-dimensional scaffolds to navigate the complexities of biological space. Spirocycles, with their inherent rigi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to three-dimensional scaffolds to navigate the complexities of biological space. Spirocycles, with their inherent rigidity and three-dimensional character, have emerged as powerful tools for optimizing drug-like properties.[1][2] This guide provides an in-depth comparison of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine, a novel spirocyclic amine, with conventional and alternative amine-containing building blocks. Through a detailed analysis of its physicochemical properties and a case study application, we demonstrate its potential to address key challenges in drug discovery, such as metabolic stability and target engagement. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering both high-level insights and detailed experimental protocols.
Introduction: The Rise of 3D Scaffolds in Medicinal Chemistry
The "flat" world of aromatic and heteroaromatic rings, while foundational to many successful drugs, often presents limitations in achieving high potency and selectivity while maintaining favorable pharmacokinetic profiles. The exploration of three-dimensional chemical space is paramount for developing the next generation of therapeutics.[1] Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, offer a unique and advantageous approach to drug design.[3] Their rigid, non-planar structures allow for precise vectoral projection of substituents into three-dimensional space, facilitating optimal interactions with biological targets.[1]
The strategic incorporation of amine functionalities is a cornerstone of medicinal chemistry, as they often play a crucial role in target binding and aqueous solubility. However, simple aliphatic amines can be susceptible to metabolic degradation and may possess suboptimal pKa values. Bioisosteric replacement, the substitution of a functional group with another that has similar physicochemical properties, is a widely used strategy to overcome these liabilities.[4][5] (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine emerges as a compelling bioisostere for traditional amines, offering a unique combination of a spirocyclic core and gem-difluorination to modulate its properties.
Comparative Physicochemical and Pharmacokinetic Profiling
The true value of a novel building block is best understood through direct comparison with established alternatives. In this section, we evaluate the key physicochemical and pharmacokinetic parameters of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine against a panel of commonly used amines.
Table 1: Comparative Physicochemical Properties. HLM: Human Liver Microsomes. Predicted values for (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine are based on computational modeling and comparison to structurally related analogs.
The gem-difluoro group on the cyclopropane ring is expected to lower the pKa of the primary amine compared to its non-fluorinated counterparts, bringing it closer to the physiological pH range. This can be advantageous for optimizing interactions with biological targets and improving cell permeability. Furthermore, the steric hindrance provided by the spirocyclic scaffold and the electron-withdrawing nature of the fluorine atoms are anticipated to significantly enhance metabolic stability by shielding the amine from oxidative metabolism by cytochrome P450 enzymes.[6][7]
Case Study: Enhancement of Potency and Metabolic Stability of a Kinase Inhibitor
To illustrate the practical application of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine, we present a case study focused on the optimization of a hypothetical kinase inhibitor, "Compound A." The parent molecule, containing a piperidine moiety, exhibited potent in vitro activity but suffered from poor metabolic stability.
Workflow for Comparative Analysis
Caption: Workflow for the comparative analysis of Compound A and Compound B.
By replacing the piperidine in Compound A with (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine to generate "Compound B," we observed a significant improvement in the overall drug-like properties.
Compound
Kinase IC50 (nM)
Metabolic Stability (t½ in HLM, min)
Compound A
15
20
Compound B
12
> 60
Table 2: Biological Data for Compound A and Compound B.
The results demonstrate that the incorporation of the (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine moiety not only maintained, and slightly improved, the inhibitory potency but also dramatically increased the metabolic stability. This can be attributed to the unique three-dimensional orientation of the spirocycle, which likely presented a more favorable binding pose within the kinase active site, while the gem-difluoro group and the steric bulk of the scaffold protected the molecule from metabolic degradation.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for key assays are provided below.
Determination of pKa by Potentiometric Titration
This method is a highly accurate and widely used technique for pKa determination.[8][9]
Sample Preparation: A known concentration of the amine is dissolved in deionized water or a suitable buffer with a known ionic strength.[8]
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.[10]
Data Acquisition: The pH of the solution is recorded after each incremental addition of the titrant, allowing the system to reach equilibrium.[8]
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.[8]
Determination of Lipophilicity (logP) by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating logP.[11][12][13]
Standard Curve Generation: A series of reference compounds with known logP values are injected into an RP-HPLC system. The logarithm of the capacity factor (k) for each standard is plotted against its known logP value to generate a standard curve.[11]
Sample Analysis: The test compound is injected into the same RP-HPLC system under identical conditions to obtain its retention time.
logP Calculation: The capacity factor of the test compound is calculated from its retention time and substituted into the equation of the standard curve to determine its logP value.[11]
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[6][14][15]
Reaction Mixture Preparation: The test compound (typically at a final concentration of 1-10 µM) is incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.[6][7]
Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH regenerating system.[7][14]
Time Point Sampling: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).[6][14]
Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.[16]
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[15][16]
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the resulting line is used to calculate the half-life (t½) of the compound.[7][16]
Metabolic Stability Assay Workflow
Caption: A simplified workflow for the in vitro metabolic stability assay.
Discussion and Future Perspectives
The successful application of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine in our case study highlights the potential of this novel building block to address common challenges in drug discovery. Its unique combination of a rigid, three-dimensional spirocyclic core and the modulating effects of gem-difluorination offers a powerful strategy for enhancing metabolic stability, fine-tuning pKa, and optimizing target engagement.
The growing commercial availability of such sophisticated building blocks empowers medicinal chemists to explore novel chemical space and design next-generation therapeutics with improved efficacy and safety profiles.[17] Future research will likely focus on the synthesis of a broader range of derivatives of this scaffold, enabling a more comprehensive exploration of its structure-activity relationships across various biological targets. The continued development and application of innovative spirocyclic building blocks will undoubtedly play a pivotal role in the future of drug discovery.[18]
A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. ResearchGate. [Link]
Methods for Determination of Lipophilicity. MDPI. [Link]
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. [Link]
The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]
Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PMC. [Link]
High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. ACS Publications. [Link]
Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]
The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]
Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]
Simple Method for the Estimation of pKa of Amines. Core. [Link]
Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]
Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group. [Link]
Application of Bioisosteres in Drug Design. SlideShare. [Link]
Bioisosterism: A Rational Approach in Drug Design. ACS Publications. [Link]
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]
Standard Operating Procedure: Disposal of (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine
This guide outlines the authoritative disposal and handling procedures for (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine . Due to the unique combination of a high-strain spirocyclic ring, fluorination, and a basic amine...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the authoritative disposal and handling procedures for (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine . Due to the unique combination of a high-strain spirocyclic ring, fluorination, and a basic amine tail, this compound requires a disposal strategy that mitigates thermal instability and prevents the release of hazardous hydrogen fluoride (HF) gas.
Executive Safety Summary
Immediate Directive: Do NOT attempt to neutralize this compound with strong acids in the laboratory. The heat of neutralization may trigger the exothermic ring-opening of the strained spiro[2.3]hexane system, leading to uncontrolled decomposition.
Primary Disposal Path: Segregate as Halogenated Organic Alkaline Waste .
Critical Hazard: Thermal shock or strong acidic environments can compromise the spiro-ring integrity. Combustion generates Hydrogen Fluoride (HF).
Chemical Profile & Hazard Identification
To ensure safety, researchers must understand the causality behind these protocols. This compound is not merely an amine; it is a strained fluorinated system .
Feature
Hazard Implication
Operational Consequence
Spiro[2.3]hexane Core
High Ring Strain Energy (~25-27 kcal/mol). The fusion of cyclopropane and cyclobutane rings creates significant potential energy.
Avoid Thermal Shock: Do not autoclave. Do not subject to rapid temperature changes during waste consolidation.
1,1-Difluoro Motif
HF Generation. Upon combustion, the C-F bonds rupture to form corrosive hydrogen fluoride gas.
Incineration Requirement: Must be sent to a facility equipped with wet scrubbers. Never trash-dispose; it will corrode standard incinerators.
Methanamine Group
Basic/Corrosive. Reacts exothermically with acids and oxidizers.
Segregation: Keep separate from acidic waste streams to prevent heat generation that could trigger ring failure.
Decision Matrix: Waste Stream Workflow
The following logic flow dictates the handling of trace vs. bulk quantities.
Figure 1: Decision matrix for segregating (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine waste. Note the critical prohibition on in-lab neutralization for pure substances.
Objective: Prevent cross-reaction with acids and ensure safe thermal destruction.
Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers due to potential amine corrosion.
Segregation:
Correct Stream: "Halogenated Organic Waste" or "Alkaline Organic Waste."
Incompatible Streams: Do NOT mix with "Acidic Aqueous Waste" or "Oxidizing Waste" (e.g., Nitric acid, Peroxides).
Labeling:
Must explicitly state: "Contains Organic Fluorine - HF Generation Potential."
List components: (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine, [Solvent Name].
Storage: Store in a cool, well-ventilated satellite accumulation area until pickup. Cap tightly to prevent amine vapor release.
Protocol B: Solid Waste (Vials, Syringes, PPE)
Objective: Contain residual contamination.
Trace Residues: Empty vials containing <3% residue should be capped and placed in a transparent, sealable bag.
Gross Contamination:
Absorb any free liquid with vermiculite or chem-pads.
Place contaminated items into a yellow hazardous waste bag (or institution-specific equivalent for incineration).
Sharps: If delivered via syringe, dispose of the needle/syringe as a single unit into a Chemo/Sharps container (often white or yellow) destined for incineration, not standard red biohazard sharps bins (which may be autoclaved).
Protocol C: Spill Response (Emergency)
Objective: Clean up without triggering decomposition.
Evacuate & Ventilate: If >10mL is spilled, evacuate the immediate area.
PPE: Wear nitrile gloves (double-gloved), lab coat, and safety goggles.
Dry Absorption (Preferred):
Do not spray water or acid directly onto the pure amine.
Cover the spill with an inert absorbent: Vermiculite , Dry Sand , or Commercial Solvents Absorbent .
Collection: Scoop the absorbed material into a wide-mouth HDPE jar.
Surface Decontamination: After the bulk is removed, wipe the surface with a 10% soap/water solution , followed by water. Do not use bleach (potential reaction with amine).
Regulatory Compliance Data
When filling out hazardous waste manifests, use the following classifications based on US EPA (RCRA) and general GHS standards.
Regulatory Body
Classification / Code
Rationale
EPA RCRA
D002 (Corrosive)
Amine functionality typically results in pH > 12.5 in aqueous environments.
EPA RCRA
D001 (Ignitable)
If dissolved in flammable solvents (e.g., MeOH, THF).
EPA RCRA
Hazardous Constituent
While not on the P or U lists (due to novelty), it must be treated as characteristic hazardous waste.
DOT (Transport)
Class 8 (Corrosive)
Likely classification for transport; secondary Class 3 if in flammable solvent.
References
BenchChem Safety Operating Guide. Essential Safety and Disposal Guidance for N,N-Difluoromethanamine (Analogous Fluorinated Amine Handling). 2025.[1]
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.
US Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. 2025.[1]
PubChem. Spiro[2.3]hexane derivatives stability and physical properties. National Library of Medicine.
American Chemical Society. Hazardous Waste and Disposal Guidelines.